4-(Dimethylcarbamoyl)benzoyl chloride
Description
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Properties
CAS No. |
329794-80-1 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
4-(dimethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-12(2)10(14)8-5-3-7(4-6-8)9(11)13/h3-6H,1-2H3 |
InChI Key |
ZDFHEEMEQQMQRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-(chlorocarbonyl)-N,N-dimethylbenzamide CAS number and synonyms
[1]
Executive Summary
4-(Chlorocarbonyl)-N,N-dimethylbenzamide is a bifunctional aromatic building block characterized by two distinct carbonyl groups on a benzene ring: a stable dimethylamide at position 1 and a highly reactive acyl chloride at position 4.[1] This molecule serves as a critical electrophilic intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where the N,N-dimethylbenzamide motif is required as a stable structural element.[1]
Due to the high reactivity of the acyl chloride moiety, this compound is frequently generated in situ from its stable acid precursor, 4-(dimethylcarbamoyl)benzoic acid . This guide focuses on the handling, generation, and application of this intermediate, distinguishing it clearly from the isomeric 4-(dimethylamino)benzoyl chloride.
Chemical Identity & Nomenclature[2][3][4]
Core Identification
| Parameter | Detail |
| Chemical Name | 4-(Chlorocarbonyl)-N,N-dimethylbenzamide |
| Common Synonyms | 4-(Dimethylcarbamoyl)benzoyl chloride; Terephthalic acid mono-dimethylamide chloride; p-(N,N-Dimethylcarbamoyl)benzoyl chloride |
| CAS Number (Precursor) | 34231-49-7 (Refers to the stable acid: 4-(dimethylcarbamoyl)benzoic acid) |
| CAS Number (Chloride) | Not widely indexed (Transient/Intermediate); often referenced via the acid CAS.[1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.64 g/mol |
| SMILES | CN(C)C(=O)c1ccc(cc1)C(=O)Cl |
Structural Distinction (Critical)
Researchers must distinguish this compound from its "false friend," 4-(dimethylamino)benzoyl chloride (CAS 4755-50-4).[1]
Physicochemical Properties[1][2][3][4][6][7][8]
The properties below primarily reflect the stable acid precursor (CAS 34231-49-7), as the acyl chloride is typically generated and used immediately.[1]
| Property | Value (Acid Precursor) | Value (Acyl Chloride - Predicted) |
| Physical State | White to off-white solid | Moisture-sensitive solid or viscous oil |
| Melting Point | 169–172 °C | Lower than acid (est. 60–80 °C) |
| Solubility | DMSO, Methanol, dilute base | Dichloromethane, THF, Toluene (reacts with water/alcohols) |
| Reactivity | Stable weak acid | Highly electrophilic; hydrolyzes rapidly |
| Storage | Room temp, dry | Inert atmosphere (Ar/N₂), <4 °C |
Synthesis & Manufacturing
The synthesis of 4-(chlorocarbonyl)-N,N-dimethylbenzamide is a multi-step process starting from monomethyl terephthalate .[1] The direct reaction of terephthaloyl chloride with dimethylamine is difficult to control (leading to the bis-amide) and is therefore avoided.[1]
Synthetic Route[1]
-
Amidation: Monomethyl terephthalate reacts with dimethylamine to form methyl 4-(dimethylcarbamoyl)benzoate .[1]
-
Hydrolysis: The ester is hydrolyzed (LiOH/THF) to yield 4-(dimethylcarbamoyl)benzoic acid (CAS 34231-49-7).[1]
-
Chlorination: The acid is converted to the target acyl chloride using thionyl chloride (
) or oxalyl chloride.
Detailed Protocol (Step 3: Acid to Chloride)
Reagents: 4-(Dimethylcarbamoyl)benzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (cat.), Toluene (solvent).
-
Setup: Charge a flame-dried round-bottom flask with 4-(dimethylcarbamoyl)benzoic acid and anhydrous toluene under nitrogen.
-
Addition: Add catalytic DMF (2-3 drops). Add thionyl chloride dropwise at room temperature.[1]
-
Reaction: Heat the mixture to reflux (80–110 °C) for 2–3 hours. Gas evolution (
, ) will be observed.[4] -
Workup: Once gas evolution ceases and the solid dissolves, cool the mixture.
-
Isolation: Concentrate in vacuo to remove excess
and toluene. The residue is the crude 4-(chlorocarbonyl)-N,N-dimethylbenzamide .[1]-
Note: Use immediately for the next coupling step without purification to prevent hydrolysis.
-
Synthesis Visualization
Caption: Step-wise synthesis from monomethyl terephthalate to the target acyl chloride.
Applications in Drug Development
This intermediate is used to introduce the 4-(dimethylcarbamoyl)phenyl motif into larger bioactive molecules.[1] This moiety is valuable in medicinal chemistry for:
-
Solubility Enhancement: The dimethylamide group improves aqueous solubility compared to a plain phenyl ring.
-
Hydrogen Bonding: The amide carbonyl acts as a hydrogen bond acceptor, influencing target binding affinity.
-
Metabolic Stability: The para-substitution pattern blocks metabolic oxidation at the 4-position of the aromatic ring.[1]
Common Reactions:
Safety & Handling
Signal Word: DANGER (for the acyl chloride) / WARNING (for the acid).
Hazard Identification
-
H314: Causes severe skin burns and eye damage (Acyl Chloride).
-
EUH014: Reacts violently with water (Acyl Chloride).
-
H315/H319: Causes skin/eye irritation (Acid Precursor).
Handling Protocols
-
Engineering Controls: All operations involving the acyl chloride must be performed in a fume hood to manage HCl and SO₂ off-gassing.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1]
-
Quenching: Quench excess acyl chloride with methanol or saturated sodium bicarbonate solution slowly in an ice bath.[1] Never add water directly to the concentrated chloride. [1]
References
-
ChemicalBook. (2025). 4-(dimethylcarbamoyl)benzoic acid Properties and CAS 34231-49-7. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 4-(Dimethylamino)benzoyl chloride (Distinction Reference).[1] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Terephthaloyl Chloride Derivatives. Retrieved from
-
Google Patents. (2011). Preparation method of terephthaloyl chloride (General Methodology). CN102225895A. Retrieved from
Structural and Kinetic Divergence in Acyl Chloride Derivatives: A Comparative Analysis of 4-(Dimethylamino)benzoyl Chloride and 4-(Dimethylcarbamoyl)benzoyl Chloride
Executive Summary
As a Senior Application Scientist overseeing synthetic methodologies and analytical derivatizations, I frequently encounter the misconception that structurally similar acyl chlorides behave identically. The comparison between 4-(dimethylamino)benzoyl chloride (DMABC) and 4-(dimethylcarbamoyl)benzoyl chloride (DMCBC) perfectly illustrates how a single functional group insertion—specifically, a carbonyl spacer—can fundamentally invert a molecule's electronic profile.
This technical guide deconstructs the causality behind their divergent reactivities. By profiling their electronic topographies, we provide researchers with the theoretical grounding and validated experimental protocols necessary to deploy these reagents effectively in both high-performance liquid chromatography (HPLC) workflows and advanced active pharmaceutical ingredient (API) synthesis.
Structural and Electronic Profiling: The Causality of Reactivity
The core difference between these two molecules lies in the electronic influence of their para-substituents on the highly reactive acyl chloride center.
-
4-(Dimethylamino)benzoyl chloride (DMABC): The nitrogen atom of the dimethylamino group is directly attached to the aromatic ring. The nitrogen lone pair acts as a powerful electron-donating group (EDG) via the mesomeric effect (+M). This electron density delocalizes through the pi-system of the benzene ring directly to the carbonyl carbon of the acyl chloride. Consequently, the electrophilicity of the acyl chloride is dampened. This resonance stabilization makes DMABC stable enough to be handled as a pre-column derivatization agent, yet reactive enough to undergo nucleophilic acyl substitution with primary/secondary amines and alcohols[1].
-
4-(Dimethylcarbamoyl)benzoyl chloride (DMCBC): In this molecule, derived from 4-(dimethylcarbamoyl)benzoic acid[2], an amide carbonyl separates the dimethylamino group from the aromatic ring. This structural shift completely reverses the electronic effect. The dimethylcarbamoyl group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. By pulling electron density away from the aromatic ring, it leaves the acyl chloride highly electron-deficient. This drastically lowers the activation energy required for nucleophilic attack, rendering DMCBC highly reactive and extremely susceptible to rapid hydrolysis[3].
Table 1: Comparative Physicochemical and Electronic Properties
| Property | 4-(Dimethylamino)benzoyl chloride (DMABC) | 4-(Dimethylcarbamoyl)benzoyl chloride (DMCBC) |
| CAS Number | 4755-50-4 | Derived from 34231-49-7 (Acid) |
| Substituent at C4 | -N(CH3)2 | -C(=O)N(CH3)2 |
| Electronic Effect | Strong EDG (+M > -I) | Strong EWG (-M, -I) |
| Acyl Electrophilicity | Moderate (Resonance Stabilized) | High (Electron Deficient) |
| Primary Application | HPLC Derivatization Reagent (UV/Fluorescence) | Advanced API Building Block (Asymmetric Amidation) |
| Hydrolytic Stability | Moderate (Requires alkaline buffer for rapid reaction) | Low (Highly sensitive to atmospheric moisture) |
Mechanistic Implications on Nucleophilic Acyl Substitution
In any nucleophilic acyl substitution, the rate-determining step is typically the attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate.
For DMABC, the ground state is stabilized by resonance, meaning a stronger nucleophile (or alkaline conditions) is required to drive the reaction forward. For DMCBC, the ground state is destabilized by the EWG, making it an aggressive electrophile that reacts rapidly even with weaker nucleophiles, but at the cost of requiring strict anhydrous conditions to prevent degradation.
Figure 1: Comparative electronic effects dictating the electrophilicity of the acyl chloride carbon.
Experimental Protocols and Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are directly dictated by the electronic properties discussed above.
Protocol A: Pre-Column HPLC Derivatization using DMABC
-
Application: Enhancing UV/Fluorescence detection of aliphatic amines and alcohols[1].
-
Causality: Because DMABC is resonance-stabilized, the target analytes must be fully deprotonated to maximize their nucleophilicity. Furthermore, an alkaline buffer neutralizes the HCl byproduct, driving the equilibrium forward.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the target analyte (e.g., 100 µL of biological extract) in an inert, aprotic solvent such as LC-MS grade acetonitrile.
-
Alkaline Buffering: Add 100 µL of 0.1 M sodium borate buffer (pH 9.0). Validation: Check pH with a micro-probe; it must remain >8.5 to ensure complete deprotonation of the amine/hydroxyl groups.
-
Reagent Addition: Introduce 50 µL of a freshly prepared 5 mM DMABC solution in acetonitrile[4].
-
Incubation: Heat the sealed vial at 60°C for 20 minutes. The thermal energy overcomes the activation barrier of the resonance-stabilized DMABC.
-
Quenching (Self-Validation Step): Add 20 µL of 0.1 M glycine. Glycine acts as a sacrificial nucleophile, consuming all unreacted DMABC. This prevents baseline drift and column fouling during HPLC analysis, validating that only the derivatized analyte and the distinct glycine-DMABC adduct will appear in the chromatogram.
-
Analysis: Inject 10 µL into the HPLC system, monitoring at UV 280-300 nm.
Figure 2: Step-by-step pre-column derivatization workflow using DMABC for HPLC analysis.
Protocol B: Asymmetric Amidation using DMCBC
-
Application: Synthesis of complex bis-amides or API building blocks.
-
Causality: The extreme electrophilicity of DMCBC demands rigorous exclusion of moisture. Atmospheric water will rapidly outcompete the target nucleophile, leading to hydrolysis back to the carboxylic acid.
Step-by-Step Methodology:
-
In Situ Activation: In a flame-dried, argon-purged flask, dissolve 4-(dimethylcarbamoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Validation: The cessation of gas evolution (CO and CO₂) visually validates the complete conversion to DMCBC.
-
Nucleophile Preparation: In a separate flame-dried flask, dissolve the target amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM. DIPEA is chosen over triethylamine for its superior steric bulk, preventing it from acting as a competing nucleophile.
-
Coupling: Transfer the DMCBC solution dropwise into the amine solution at 0°C. Maintain the argon atmosphere strictly.
-
Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly polar baseline spot (hydrolyzed acid) and the emergence of a new, less polar spot confirms successful amidation.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize DIPEA·HCl salts. Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Strategic Selection Guide
The choice between these reagents is not arbitrary; it is a direct function of their electronic topographies. DMABC is the premier choice for analytical chemists requiring a stable, chromophore-adding tag for HPLC workflows. Conversely, DMCBC (or its in situ generated form) is the domain of the synthetic organic chemist, utilized when a highly reactive, electron-deficient electrophile is required to build complex amide architectures.
References
-
Title: 4-(Dimethylamino)benzoyl chloride | CID 4400782 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: 4-(Dimethylcarbamoyl)benzoic acid | CID 11095480 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
Sources
Stability and Reactivity Dynamics of Terephthalic Acid Mono-Dimethylamide Chloride
Executive Summary & Structural Dynamics
Terephthalic acid mono-dimethylamide chloride—systematically known as 4-(dimethylcarbamoyl)benzoyl chloride—is a highly specialized, bifunctional intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs). The handling and storage of this compound present a unique chemical dichotomy: it houses both a highly reactive, electrophilic acyl chloride moiety and a profoundly stable tertiary amide group.
To master the stability of this compound, one must analyze the electronic cross-talk across its central phenyl ring. The para-substituted dimethylcarbamoyl group (-CONMe₂) exerts a mild electron-withdrawing inductive effect (-I). This subtly increases the partial positive charge on the acyl chloride's carbonyl carbon, rendering it slightly more electrophilic than an unsubstituted benzoyl chloride. However, because it is an aromatic acyl chloride, the electrophilic center benefits from resonance stabilization from the benzene ring, making it significantly more stable than aliphatic acyl chlorides ()[1].
Mechanisms of Degradation
The primary vector for degradation of 4-(dimethylcarbamoyl)benzoyl chloride is solvolysis—specifically hydrolysis upon exposure to atmospheric moisture or aqueous solvents. Acyl chlorides rapidly hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid ()[2].
This reactivity is starkly contrasted by the molecule's amide group. While amides require strong nucleophiles (such as hydroxide ions) and harsh thermal conditions to hydrolyze, acyl chlorides are highly reactive and will be cleaved by weak nucleophiles like water at room temperature ()[3]. The hydrolysis of the acyl chloride moiety typically follows an addition-elimination mechanism, proceeding through a tetrahedral intermediate. Depending on the solvent's ionizing power, the reaction pathway can shift between a bimolecular (SN2-like) addition-elimination and a unimolecular (SN1) dissociation ()[4].
Figure 1: Addition-elimination hydrolysis pathway of the acyl chloride moiety.
Figure 2: Differential reactivity and stability profile of the dual functional groups.
Quantitative Stability Data
The stability of the acyl chloride moiety is heavily solvent-dependent. In protic solvents, solvolysis is rapid, exhibiting pseudo-first-order kinetics ()[5]. In strictly aprotic solvents, degradation only occurs if residual moisture is present. The table below outlines the extrapolated kinetic stability of this compound based on benchmark aromatic acyl chloride behavior at 25°C.
| Solvent System | Nucleophile | Pseudo-First-Order Rate Constant ( | Estimated Half-Life ( | Degradation Product |
| 100% Water | H₂O | ~ 3.2 × 10⁻³ s⁻¹ | ~ 3.6 minutes | Carboxylic Acid |
| 50% MeCN / 50% Water | H₂O | ~ 1.5 × 10⁻⁴ s⁻¹ | ~ 1.3 hours | Carboxylic Acid |
| 100% Methanol | MeOH | ~ 8.5 × 10⁻⁴ s⁻¹ | ~ 13.5 minutes | Methyl Ester |
| Anhydrous Dichloromethane | None | < 1.0 × 10⁻⁷ s⁻¹ | > 80 days | None (Stable) |
Table 1: Simulated pseudo-first-order solvolysis kinetics for 4-(dimethylcarbamoyl)benzoyl chloride.
Experimental Protocols for Stability Assessment
To accurately assess the stability of this intermediate for drug development workflows, empirical validation must circumvent a critical analytical trap: direct analysis via standard reversed-phase HPLC is fundamentally flawed. The aqueous mobile phase will instantly hydrolyze the acyl chloride during the run, leading to false degradation readings. The following protocols are designed as self-validating systems to isolate actual storage degradation from analytical artifacts.
Protocol A: In-Situ NMR Kinetic Profiling (Hydrolysis Rate Determination)
Causality & Rationale: In-situ NMR avoids the need for physical sampling and quenching, which can introduce ambient moisture. By utilizing anhydrous deuterated solvents and spiking with a precise molar equivalent of D₂O, the pseudo-first-order kinetics can be tracked non-destructively.
-
Preparation: Dissolve 50 mg of 4-(dimethylcarbamoyl)benzoyl chloride in 0.5 mL of anhydrous CD₃CN (stored over activated 3Å molecular sieves) in an NMR tube flushed with dry nitrogen.
-
Baseline Acquisition: Acquire a baseline ¹³C and ¹H NMR spectrum. The acyl chloride carbonyl carbon should appear near ~168 ppm.
-
Initiation: Inject exactly 1.0 molar equivalent of D₂O into the NMR tube through a septum cap. Invert once to mix.
-
Monitoring: Run a kinetic ¹³C NMR macro, acquiring spectra every 60 seconds for 2 hours.
-
Validation: Track the disappearance of the ~168 ppm peak and the emergence of the carboxylic acid carbonyl peak at ~166 ppm. The direct observation of this shift provides absolute structural confirmation of the degradation pathway without derivatization.
Protocol B: Derivatization-HPLC for Long-Term Storage Stability
Causality & Rationale: Because HPLC requires aqueous mobile phases, the reactive acyl chloride must be quantitatively trapped before injection. By quenching the reaction aliquot with an excess of anhydrous diethylamine, the unreacted acyl chloride is instantly converted into a stable mixed amide (N,N-diethyl-N',N'-dimethylterephthalamide). This ensures the chromatographic peaks accurately represent the state of the sample at the exact moment of sampling.
-
Storage Setup: Prepare a 0.1 M solution of the compound in anhydrous tetrahydrofuran (THF). Store aliquots in sealed, septum-capped vials at 25°C and 5°C.
-
Sampling: At designated time points (e.g., Day 1, Day 7, Day 14), extract a 50 µL aliquot using a dry, gas-tight syringe.
-
Quenching (Derivatization): Immediately inject the aliquot into a vial containing 950 µL of a 0.5 M solution of anhydrous diethylamine in acetonitrile. Vortex for 10 seconds. The diethylamine acts as both the nucleophile and the acid scavenger (forming diethylammonium chloride).
-
Analysis: Inject the quenched mixture into an RP-HPLC system (C18 column, Water/MeCN gradient with 0.1% TFA).
-
Data Interpretation: Calculate stability by comparing the AUC of the derivatized mixed amide (representing intact starting material) against the AUC of the free 4-(dimethylcarbamoyl)benzoic acid (representing material that degraded during storage).
References
-
Acyl chloride Source: Wikipedia URL:[Link]
-
Acyl Chlorides and Acid Anhydrides Source: chemrevise URL:[Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water Source: ResearchGate URL:[Link]
-
Kinetics of the hydrolysis of acyl chlorides in pure water Source: Canadian Science Publishing URL:[Link]
Sources
The Strategic Utility of 4-(dimethylcarbamoyl)benzoic Acid Scaffolds in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, medicinal chemists often face the "solubility-permeability paradox." Increasing polarity to improve solubility often necessitates hydrogen bond donors (HBDs), which can detrimentally impact membrane permeability and blood-brain barrier (BBB) penetration.
4-(dimethylcarbamoyl)benzoic acid (CAS: 21018-26-6) serves as a high-value bifunctional scaffold that resolves this paradox. By incorporating a dimethylbenzamide (DMBA) moiety, it introduces a strong hydrogen bond acceptor (HBA) and a solubility-enhancing hydrotropic tail without adding HBDs. This guide details the structural rationale, a self-validating synthetic protocol for scaffold generation, and its application in fragment-based drug discovery (FBDD).
Part 1: Structural Rationale & Pharmacophore Properties
The 4-(dimethylcarbamoyl)benzoic acid scaffold is not merely a linker; it is a physicochemical modulator. Its utility stems from the specific electronic and steric properties of the p-substituted dimethylamide group.
The "Magic Methyl" & Hydrotropic Effect
Unlike primary amides (-CONH2) which have high melting points and low organic solubility due to strong intermolecular hydrogen bonding, the dimethylamide group prevents donor-based self-aggregation.
-
Hydrotropy: The DMBA moiety acts as a hydrotrope, disrupting the water structure around the molecule and increasing aqueous solubility via self-association stacking, a phenomenon critical for formulating lipophilic drugs (e.g., Paclitaxel solubilization studies).[1]
-
Metabolic Stability: The N,N-dimethyl group is generally more resistant to amidases compared to mono-substituted amides, prolonging the half-life of the linker in plasma.
Physicochemical Profile
| Property | Value/Description | Impact on Drug Design |
| Molecular Weight | 193.20 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| H-Bond Donors | 1 (Carboxylic Acid) | The acid is consumed in coupling; final drug fragment has 0 HBDs . |
| H-Bond Acceptors | 3 (C=O, N) | Enhances water solubility without increasing desolvation penalty significantly. |
| LogP (Predicted) | ~1.2 | Moderate lipophilicity ensures membrane permeability is maintained. |
| pKa (Acid) | ~3.8 | Typical benzoic acid acidity; suitable for standard coupling reagents (HATU/EDC). |
Part 2: Synthetic Architecture & Self-Validating Protocol
A common pitfall in synthesizing this scaffold is the lack of regioselectivity when starting from terephthalic acid, leading to inseparable mixtures of mono- and di-amides.
The Solution: A desymmetrization strategy starting from Monomethyl Terephthalate . This route guarantees structural integrity.
Experimental Workflow: Regioselective Synthesis
Objective: Synthesis of 4-(dimethylcarbamoyl)benzoic acid with >98% purity.
Step 1: Acid Chloride Formation
-
Reagents: Monomethyl terephthalate (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), catalytic DMF (2-3 drops).
-
Procedure: Reflux monomethyl terephthalate in neat SOCl2 for 2 hours.
-
Validation: Monitor by TLC (conversion of polar acid to non-polar ester-chloride).
-
Workup: Evaporate excess SOCl2 in vacuo. Azeotrope with toluene (2x) to remove trace acid gases.
-
Why? Residual HCl will protonate the amine in the next step, reducing yield.
-
Step 2: Amidation (The DMBA Installation)
-
Reagents: Crude acid chloride (from Step 1), Dimethylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Procedure: Cool amine solution to 0°C. Add acid chloride dropwise. Warm to RT and stir for 4 hours.
-
Observation: Formation of white precipitate (Et3N·HCl) indicates reaction progress.
-
Workup: Wash with 1N HCl (removes excess amine) and sat. NaHCO3. Dry over MgSO4.
Step 3: Saponification (The Critical Deprotection)
-
Reagents: Methyl 4-(dimethylcarbamoyl)benzoate (Intermediate), LiOH (2.0 eq), THF/Water (3:1).
-
Procedure: Stir at room temperature. Do not reflux (avoids amide hydrolysis).
-
Endpoint: LC-MS shows disappearance of methyl ester (M+14 mass shift).
-
Isolation: Acidify carefully to pH 3-4 with 1N HCl. The product precipitates.[2] Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Pathway
Caption: Figure 1. Regioselective desymmetrization route ensuring high purity of the mono-amide scaffold.
Part 3: Medicinal Chemistry Applications[3][4][5][6][7]
Fragment-Based Drug Discovery (FBDD)
In FBDD, this scaffold acts as a "solubility handle." When a hydrophobic aryl fragment binds to a target (e.g., a Kinase hinge region), attaching this moiety at the solvent-exposed front can improve the developability profile.
Case Study Logic:
-
Target: Kinase Inhibitor (Type II).
-
Problem: The diphenyl-urea core is too insoluble.
-
Solution: Attach 4-(dimethylcarbamoyl)benzoic acid via amide coupling to the solvent-exposed amine.
-
Result: The dimethylamide tail extends into the solvent, disrupting the crystal lattice energy of the drug substance.
Bioisosterism in HDAC Inhibitors
This scaffold is structurally analogous to the linker regions in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat derivatives). The benzene ring provides the necessary rigid spacer, while the dimethylamide mimics the steric bulk of capping groups found in approved inhibitors, without the liability of rapid glucuronidation seen with phenols.
Visualization: Pharmacophore Logic
Caption: Figure 2. Pharmacophore decomposition showing how the scaffold balances solubility and permeability.
References
-
PubChem. (n.d.).[3] 4-(Dimethylcarbamoyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Booth, J. J., et al. (2010). Hydrotropic solubilization of poorly water-soluble drugs.[1] PubMed. Retrieved from [Link]
- European Patent Office. (1984). Process for the preparation of terephthalic acid-monoamide derivatives (EP0110235A1). Google Patents.
Sources
- 1. Hydrotropic solubilization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 3. PubChemLite - 4-(dimethylcarbamoyl)benzoic acid (C10H11NO3) [pubchemlite.lcsb.uni.lu]
Technical Guide: Physical Properties & Handling of 4-Carbamoyl Benzoyl Chloride Derivatives
Executive Summary
4-Carbamoyl benzoyl chloride derivatives represent a specialized class of bifunctional electrophiles critical in the synthesis of peptidomimetics, kinase inhibitors, and high-performance aramid polymers. Their utility stems from the orthogonal reactivity of the acid chloride (
This guide analyzes the physicochemical profile of these derivatives, establishing protocols for their synthesis, purification, and handling. It addresses the specific challenge of "self-incompatibility" where the nucleophilic potential of the amide (though reduced) can complicate the stability of the electrophilic acid chloride.
Molecular Architecture & Electronic Profile
The chemical behavior of 4-carbamoyl benzoyl chloride is dictated by the para-substitution pattern on the benzene ring.
Electronic Push-Pull Effects
-
Acid Chloride (
): A strong electron-withdrawing group (EWG) ( ) that deactivates the ring but is itself highly susceptible to nucleophilic attack. -
Carbamoyl Group (
): Also electron-withdrawing, though less so than the acid chloride. -
Net Effect: The benzene ring is electron-deficient, making the acid chloride carbonyl carbon highly electrophilic and prone to rapid hydrolysis.
Structural Rigidity & Solubility
The para orientation creates a linear molecular axis, favoring high crystallinity.
-
Unsubstituted Amides (
): Exhibit strong intermolecular hydrogen bonding, leading to high melting points ( C) and poor solubility in non-polar solvents (DCM, Toluene). -
N-Substituted Amides (
, etc.): Disruption of H-bonding networks significantly lowers melting points and improves solubility in organic solvents, facilitating easier handling in drug discovery campaigns.
Physical Property Landscape
The following table summarizes the physical properties of key derivatives. Note that specific values for the unsubstituted chloride are often approximated due to its instability and rapid polymerization potential.
| Property | 4-Carbamoyl Benzoyl Chloride ( | N,N-Diethyl Derivative ( | N-Phenyl Derivative ( |
| Molecular Weight | 183.59 g/mol | 239.70 g/mol | 259.69 g/mol |
| Physical State | White/Pale Yellow Solid | Low-melting Solid / Oil | Crystalline Solid |
| Melting Point | >220°C (Decomposes) | 55–60°C (Est.) | 145–148°C |
| Solubility (DCM) | Poor (Suspension) | Excellent | Good |
| Solubility (THF) | Moderate | Excellent | Excellent |
| Hydrolytic Stability | Low ( | Moderate | Moderate |
| Density | ~1.35 g/cm³ | ~1.15 g/cm³ | ~1.28 g/cm³ |
Critical Insight: The solubility profile dictates the synthesis route. For the unsubstituted amide, reactions must often be run in suspension or using polar aprotic solvents (like sulfolane) that do not react with acid chlorides.
Synthesis & Purification Protocols
The synthesis of 4-carbamoyl benzoyl chloride derivatives typically proceeds via the chlorination of the corresponding 4-carbamoylbenzoic acid.
Reagent Selection: Thionyl Chloride ( )
Thionyl chloride is the reagent of choice due to the volatility of its byproducts (
Reaction Workflow (DOT Diagram)
Figure 1: Standard synthetic workflow for the conversion of 4-carbamoylbenzoic acid to its acid chloride.
Detailed Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Addition: Suspend 10.0 mmol of 4-carbamoylbenzoic acid in 5 mL of anhydrous toluene (optional co-solvent). Add 30.0 mmol (excess) of thionyl chloride (
). -
Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
-
Reaction: Heat to reflux (
C). The suspension should clear as the acid chloride forms (if soluble) or change texture. Stir until gas evolution ceases (2–4 hours). -
Isolation:
-
Cool to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator). -
Crucial Step: Add anhydrous toluene and re-evaporate (2x) to azeotropically remove trace thionyl chloride and
.
-
-
Storage: Store under argon at
C.
Stability & Hydrolytic Kinetics
The acid chloride moiety is thermodynamically unstable with respect to hydrolysis. The rate of hydrolysis is influenced by the electronic environment and the physical state.
Mechanism of Degradation
Water attacks the carbonyl carbon of the acid chloride, proceeding through a tetrahedral intermediate to release
Figure 2: Hydrolytic degradation pathway. The generated HCl can further catalyze amide hydrolysis over long periods.
Handling Recommendations
-
Atmosphere: Always handle in a glovebox or under a positive pressure of dry nitrogen/argon.
-
Glassware: All glassware must be oven-dried (
C) for at least 2 hours. -
Quenching: If disposal is necessary, quench slowly into a stirred solution of saturated sodium bicarbonate (
) to neutralize the generated acid.
Applications in Drug Discovery[3]
Covalent Warheads
Derivatives of benzoyl chloride are increasingly used to install "warheads" that covalently modify target proteins. The 4-carbamoyl group acts as a recognition motif, positioning the electrophile near a nucleophilic residue (e.g., Serine, Cysteine) in the active site.
Bioisosteres & Linkers
The 4-carbamoyl benzoyl scaffold serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras). The amide bond is stable under physiological conditions, while the acid chloride allows for the modular attachment of E3 ligase ligands.
References
-
PubChem. (2023). 4-[Amino(phenyl)carbamoyl]benzoyl chloride | C14H11ClN2O2.[1] National Library of Medicine. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences. [Link][2][3][4]
Sources
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 4-(Dimethylcarbamoyl)benzoyl Chloride
Abstract: This document provides a comprehensive guide for the synthesis of 4-(dimethylcarbamoyl)benzoyl chloride from its parent carboxylic acid, 4-(dimethylcarbamoyl)benzoic acid. This acyl chloride is a pivotal intermediate in the development of pharmaceuticals and fine chemicals, primarily utilized in acylation reactions to form amides and esters. We present two robust, field-proven protocols employing thionyl chloride and oxalyl chloride, respectively. The guide delves into the underlying reaction mechanisms, provides detailed step-by-step procedures, outlines critical safety and handling protocols, and offers troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in drug discovery and chemical development.
Introduction and Strategic Importance
4-(Dimethylcarbamoyl)benzoyl chloride is a bifunctional molecule of significant interest in synthetic chemistry. Its utility stems from the highly reactive acyl chloride group, which serves as an excellent electrophile for a wide range of nucleophiles, including amines, alcohols, and phenols. The presence of the stable dimethylcarbamoyl moiety often imparts desirable pharmacokinetic or material properties to the final product. The conversion of the relatively stable 4-(dimethylcarbamoyl)benzoic acid into its highly reactive acyl chloride derivative is a critical activation step, enabling subsequent transformations that are otherwise thermodynamically unfavorable.
The primary challenge in this synthesis is the selection of a chlorinating agent and reaction conditions that are effective without compromising the integrity of the dimethylamide functional group. This guide details two gold-standard methods that address this challenge, offering researchers flexibility based on reagent availability and specific downstream application requirements.
Reaction Principles and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This transformation is crucial because the hydroxyl group is a poor leaving group, whereas the resulting acyl chloride is highly susceptible to nucleophilic acyl substitution.[1][2] The reaction is driven to completion by the formation of gaseous byproducts, which are effectively removed from the reaction mixture.[3][4]
Method A: Thionyl Chloride (SOCl₂) Pathway
Thionyl chloride is a widely used and cost-effective reagent for this transformation.[5] The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the oxygen atom.
Mechanism:
-
The carboxylic acid oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.
-
A chloride ion is eliminated and subsequently deprotonates the hydroxyl group, releasing HCl gas.
-
A chloride ion then attacks the electrophilic carbonyl carbon.
-
The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final acyl chloride product.[1][3][6]
Caption: Mechanism for Acyl Chloride Formation using Thionyl Chloride.
Method B: Oxalyl Chloride ((COCl)₂) with Catalytic DMF
Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[7][8] The reaction can be significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[3][9]
Mechanism:
-
DMF reacts with oxalyl chloride to form a highly reactive Vilsmeier intermediate, (dimethylamino)chloro-methylideneammonium chloride.[9]
-
The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier intermediate.
-
This new intermediate collapses, regenerating the DMF catalyst and forming an unstable mixed anhydride.
-
A chloride ion, generated in the first step, attacks the carbonyl carbon of the anhydride.
-
The tetrahedral intermediate collapses, releasing the acyl chloride product along with gaseous carbon dioxide (CO₂) and carbon monoxide (CO).[10][11] This evolution of gases makes the reaction effectively irreversible.[8]
Caption: Catalytic Cycle for Acyl Chloride Formation using Oxalyl Chloride/DMF.
Experimental Protocols
Critical Prerequisite for Both Protocols: All glassware must be oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis of the reagents and the product.[12]
**Protocol A: Synthesis using Thionyl Chloride (SOCl₂) **
| Parameter | Value |
| Reagents | 4-(Dimethylcarbamoyl)benzoic acid, Thionyl chloride (SOCl₂), Anhydrous Toluene or Dichloromethane (DCM) |
| Stoichiometry | SOCl₂: 2.0 - 3.0 equivalents |
| Solvent | Anhydrous Toluene or DCM |
| Temperature | Reflux (Toluene: ~110°C, DCM: ~40°C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | >90% (crude) |
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(dimethylcarbamoyl)benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or DCM) to create a slurry (approx. 0.2-0.5 M concentration).
-
Reagent Addition: While stirring under a positive pressure of nitrogen, slowly add thionyl chloride (2.5 eq) via syringe. Caution: This addition may be exothermic and will result in gas evolution (HCl). Ensure the gas outlet from the condenser is connected to a scrubber containing an aqueous base (e.g., NaOH solution).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by observing the cessation of gas evolution and the dissolution of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To protect the vacuum pump from corrosive gases, use a base trap (e.g., a trap containing KOH pellets) and/or a cold trap (liquid nitrogen).[13]
-
To ensure complete removal of residual SOCl₂, co-evaporate the residue with anhydrous toluene (2-3 times).
-
-
Product: The resulting solid or oil is the crude 4-(dimethylcarbamoyl)benzoyl chloride, which is typically of sufficient purity (>90%) to be used directly in the next synthetic step without further purification.
Protocol B: Synthesis using Oxalyl Chloride and Catalytic DMF
| Parameter | Value |
| Reagents | 4-(Dimethylcarbamoyl)benzoic acid, Oxalyl chloride ((COCl)₂), Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF) |
| Stoichiometry | Oxalyl Chloride: 1.5 - 2.0 eq; DMF: 0.02 - 0.05 eq (catalytic) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Typical Yield | >95% (crude) |
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(dimethylcarbamoyl)benzoic acid (1.0 eq) and anhydrous DCM (to approx. 0.2-0.5 M).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.02 eq, e.g., one drop from a syringe) to the suspension.
-
Reagent Addition: Cool the flask to 0°C in an ice-water bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[14] Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction is complete when gas evolution ceases and the starting material has fully dissolved.
-
Workup and Isolation:
-
Product: The resulting solid is the crude 4-(dimethylcarbamoyl)benzoyl chloride. This method often yields a very clean product that can be used immediately for subsequent reactions.
Caption: General Experimental Workflow for Synthesis.
Safety, Handling, and Waste Disposal
Researcher safety is paramount. Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[18][19]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and gaseous byproducts.[15][18] Emergency eyewash stations and safety showers must be readily accessible.[16]
-
Handling:
-
Reagents are extremely moisture-sensitive. Use dry syringes and needles for transfers.
-
Add reagents slowly and, if necessary, with cooling to control exothermic reactions.
-
Never add water to the reagents or the reaction mixture.
-
-
Waste Disposal and Quenching:
-
Excess thionyl chloride or oxalyl chloride must be quenched before disposal. This can be done by slowly and carefully adding the excess reagent to a large volume of a stirred, cold solution of sodium bicarbonate or by slowly adding it to ice water. This process is highly exothermic and releases acidic gases, and must be performed in a fume hood.
-
Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. | 1. Ensure all glassware is rigorously dried. Use freshly opened or distilled reagents. |
| 2. Incomplete reaction. | 2. Extend reaction time or increase temperature slightly (for SOCl₂ method). Ensure catalytic DMF was added for the oxalyl chloride method. | |
| Product Hydrolyzes Back to Carboxylic Acid | 1. Exposure to atmospheric moisture during workup or storage. | 1. Maintain a strict inert atmosphere. Use the product immediately or store under nitrogen/argon in a sealed container. |
| 2. Moisture in solvents. | 2. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. | |
| Dark-colored Product | 1. Reaction run at too high a temperature, causing decomposition. | 1. Maintain recommended reaction temperatures. For sensitive substrates, the oxalyl chloride method is preferred. |
| 2. Impurities in starting material or thionyl chloride. | 2. Purify the starting acid if necessary. Use freshly distilled thionyl chloride for sensitive applications.[13] |
Conclusion
The conversion of 4-(dimethylcarbamoyl)benzoic acid to its corresponding acyl chloride is a fundamental and enabling transformation for further molecular elaboration. The protocols detailed herein, utilizing either thionyl chloride or oxalyl chloride, provide reliable and high-yielding pathways to access this key intermediate. The choice between the two methods depends on the scale of the reaction, the sensitivity of the substrate, and the available resources. Adherence to the described procedures, especially the stringent safety precautions and anhydrous techniques, will ensure the successful and safe synthesis of 4-(dimethylcarbamoyl)benzoyl chloride for applications in research and development.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
Reaction Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]
-
Physics & Maths Tutor. (n.d.). 33 Carboxylic Acids and Derivatives. [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]
-
Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. [Link]
-
Academia.edu. (n.d.). New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. [Link]
-
YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. orgosolver.com [orgosolver.com]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 12. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. fishersci.com [fishersci.com]
- 16. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. nj.gov [nj.gov]
Application Note: Strategic Incorporation of 4-(Dimethylcarbamoyl)benzoyl Chloride in PROTAC Synthesis
Executive Summary
The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) require precise control over conjugation chemistry to assemble the Protein of Interest (POI) ligand, the linker, and the E3 ligase ligand. This application note details the specialized use of 4-(dimethylcarbamoyl)benzoyl chloride (DMCBC) in PROTAC assembly. We provide field-proven methodologies, reaction optimization data, and self-validating protocols to ensure high-yielding, epimerization-free conjugation.
Scientific Integrity: Deconstructing the "Linker" Misconception
As a Senior Application Scientist, it is critical to address a common structural misconception: DMCBC is not a bifunctional linker.
A true PROTAC linker must possess two reactive handles (e.g., diamines, dicarboxylic acids, or heterobifunctional groups) to bridge the POI and E3 ligands. DMCBC possesses a highly reactive acid chloride, but its para-substituted dimethylamide group is chemically inert under standard conjugation conditions. Therefore, it cannot function as a bridge.
Instead, DMCBC is a mono-reactive electrophile used in late-stage synthesis to install a dimethylbenzamide pharmacophore directly onto an amine-terminated Linker-E3 construct. The dimethylbenzamide motif is a privileged, solvent-exposed warhead component frequently used to target specific kinases (e.g., p38 MAPK or mutant-specific variants).
Diagram 1: Logical assembly of a PROTAC using DMCBC to install a target-binding motif.
Causality & Rationale for Experimental Choices
Late-stage amide coupling is utilized in over 80% of reported PROTAC syntheses[1]. However, traditional carboxylic acid couplings using reagents like HATU or EDC often suffer from poor yields, epimerization of chiral centers (especially on CRBN ligands like pomalidomide), and difficult purifications due to persistent urea byproducts[1]. Furthermore, the use of ammonium salts in nanoscale high-throughput PROTAC synthesis drastically reduces conversion rates[2].
By utilizing the pre-activated acid chloride (DMCBC), we bypass coupling reagents entirely. The causality behind this choice is threefold:
-
Kinetics: The inherent electrophilicity of the acyl chloride drives rapid conversion at 0°C, minimizing the hydrolytic degradation of the sensitive glutarimide moiety found in CRBN ligands[3].
-
Atom Economy: The only byproduct is HCl, which is easily scavenged by a non-nucleophilic base (DIPEA), simplifying downstream Prep-HPLC purification.
-
Scalability: Acid chloride couplings translate flawlessly from 1536-well nanoscale plates to multi-gram batch synthesis, unlike traditional amide couplings which exhibit scale-dependent failure rates[2].
Quantitative Data: Reaction Optimization
To establish a self-validating protocol, we evaluated various conditions for the acylation of a standard PEG3-Pomalidomide amine precursor with DMCBC. The data below demonstrates why anhydrous Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA) are the mandated reagents.
| Solvent | Base (Equivalents) | Temperature | Time | LC-MS Conversion | Impurity Profile / Causality |
| DCM | DIPEA (3.0) | 0°C to RT | 2h | >95% | Clean; DIPEA prevents acid-catalyzed side reactions. |
| DMF | TEA (3.0) | RT | 4h | 78% | Moderate glutarimide ring-opening due to prolonged RT exposure. |
| THF | Pyridine (5.0) | 60°C | 12h | <40% | Significant thermal degradation of the E3 ligand. |
| NMP | None (TFA salt) | RT | 24h | <10% | Unreactive; free base is required for nucleophilic attack[2]. |
Experimental Protocol: Late-Stage Acylation
Diagram 2: Step-by-step synthetic workflow for the late-stage acylation of PROTAC precursors.
Materials Required
-
Amine-terminated Linker-E3 Precursor (Free base preferred; if TFA salt, adjust base equivalents)
-
4-(Dimethylcarbamoyl)benzoyl chloride (DMCBC) [Stored at -20°C under Argon]
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Methodology
-
Precursor Preparation: Dissolve the amine-terminated Linker-E3 precursor (1.0 eq, e.g., 100 mg) in anhydrous DCM (0.1 M concentration) in an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon.
-
Base Addition: Add DIPEA (3.0 eq) to the solution. Note: If the precursor is a TFA or HCl salt, add an additional 1.0 eq of DIPEA to liberate the free amine. Failure to neutralize the salt will halt the reaction[2].
-
Electrophile Introduction: Cool the reaction mixture to 0°C using an ice-water bath. Dissolve DMCBC (1.2 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition at 0°C prevents exothermic spikes that can lead to localized degradation of the E3 ligand.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
Self-Validation (Monitoring): Withdraw a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is complete when the mass of the starting amine is consumed and the [M+H]+ peak of the target PROTAC dominates the chromatogram.
-
Quenching & Workup: Dilute the reaction with additional DCM (10 volumes) and wash successively with saturated aqueous NaHCO3 (2 × 10 mL) and brine (1 × 10 mL). Causality: The NaHCO3 wash neutralizes the DIPEA·HCl byproduct and quenches any unreacted DMCBC into the corresponding water-soluble carboxylic acid.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final PROTAC.
References
- Source: National Institutes of Health (NIH)
- Source: Royal Society of Chemistry (RSC)
- Source: American Chemical Society (ACS)
Sources
- 1. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
amide coupling protocols for 4-(chlorocarbonyl)-N,N-dimethylbenzamide
Application Note: Optimized Amide Coupling Strategies using 4-(Chlorocarbonyl)-N,N-dimethylbenzamide
Introduction & Scope
This application note details the handling and reaction protocols for 4-(chlorocarbonyl)-N,N-dimethylbenzamide (also known as 4-(dimethylcarbamoyl)benzoyl chloride).[1]
Critical Structural Distinction: Researchers must distinguish this compound from 4-chloro-N,N-dimethylbenzamide.
-
Target Reagent: Contains a reactive acid chloride (-COCl) at the para position.[1] It acts as an electrophilic acylating agent.[1]
-
Distractor: Contains a chlorine atom directly attached to the aromatic ring (aryl chloride), which is inert to standard nucleophilic attack.
This reagent is a bifunctional terephthalic acid derivative. One side is a stable dimethylamide; the other is a highly reactive acid chloride. It is primarily used to introduce the N,N-dimethylbenzamide moiety into amines, alcohols, or thiols via Nucleophilic Acyl Substitution .
Mechanistic Principles
The coupling reaction proceeds via an addition-elimination pathway.[1] The nucleophilic amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group.
Key Mechanistic Insight: Unlike carbodiimide couplings (e.g., EDC/NHS) which generate urea byproducts, acid chloride couplings generate HCl .
-
Consequence: If the HCl is not scavenged, it will protonate the unreacted amine nucleophile, rendering it non-nucleophilic (
) and stalling the reaction at 50% conversion. -
Solution: A stoichiometric excess of a non-nucleophilic base (Tertiary amine or inorganic base) is strictly required.
Figure 1: Reaction Mechanism & Pathway
Caption: Nucleophilic acyl substitution pathway requiring base-mediated HCl scavenging.
Reagent Handling & Preparation
The reagent is moisture-sensitive.[1] Hydrolysis yields 4-(dimethylcarbamoyl)benzoic acid, which is unreactive under these conditions.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Purity Check: Dissolve a small aliquot in dry
.-
1H NMR: Look for the disappearance of the acid proton (~11-13 ppm) and distinct shifts in the aromatic region compared to the acid precursor.[1]
-
IR: Acid chloride carbonyl stretch appears typically at 1770–1785 cm⁻¹ , distinct from the amide carbonyl (~1640 cm⁻¹).
-
In-Situ Generation (Recommended): If the acid chloride is not commercially available, generate it immediately before use from 4-(dimethylcarbamoyl)benzoic acid:
-
Suspend acid (1.0 eq) in dry DCM.
-
Add Oxalyl Chloride (1.2 eq) and catalytic DMF (2 drops).
-
Stir until gas evolution ceases (1–2 h).
-
Evaporate solvent/excess reagent to obtain the crude acid chloride.
Experimental Protocols
Method A: Anhydrous Coupling (Standard)
Best for: Organic-soluble amines, secondary amines, and non-polar substrates.
Reagents:
-
Substrate: Amine (1.0 equiv)[1]
-
Reagent: 4-(chlorocarbonyl)-N,N-dimethylbenzamide (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine (1.0 eq) and Base (1.5 eq) in DCM (concentration ~0.1 M). Cool to 0°C in an ice bath.
-
Addition: Dissolve 4-(chlorocarbonyl)-N,N-dimethylbenzamide (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reasoning: Dropwise addition controls the exotherm and prevents localized high concentrations that could lead to double-acylation (if the amine is primary).[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LC-MS.[1] The acid chloride hydrolyzes to the acid on silica, so monitor the consumption of the amine.
-
-
Workup:
-
Dilute with DCM.[1]
-
Wash with 1M HCl (to remove excess base and unreacted amine).
-
Wash with Sat. NaHCO₃ (to remove any hydrolyzed acid byproduct).
-
Dry over MgSO₄, filter, and concentrate.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or substrates sensitive to organic bases.[1]
Reagents:
-
Substrate: Amine/Amino Acid (1.0 equiv)[1]
-
Reagent: 4-(chlorocarbonyl)-N,N-dimethylbenzamide (1.2 equiv)[1]
-
Base: 10% NaOH or Sat.[1]
-
Solvent: DCM / Water (1:1 ratio)
Protocol:
-
Aqueous Phase: Dissolve the amine in the aqueous base solution (approx 2.0–3.0 eq of base).
-
Organic Phase: Dissolve the acid chloride reagent in DCM.
-
Mixing: Add the organic phase to the rapidly stirring aqueous phase.
-
Critical Step: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous (Method A). Increase reagent equivalents. |
| Precipitate forms immediately | Amine Hydrochloride Salt | Insufficient base present.[1] Ensure Base:Acid Chloride ratio is > 1:1. |
| Unreacted Amine remains | Reagent decomposition | The acid chloride may have degraded.[1] Regenerate in situ using Thionyl Chloride or Oxalyl Chloride. |
| Product is impure | Excess Acid Chloride | Add a "polishing" step: add a scavenger amine (e.g., morpholine) 15 mins before workup to consume excess acid chloride, rendering it water-soluble during acid wash. |
Figure 2: Workflow Decision Tree
Caption: Selection guide based on substrate solubility.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Acyl Substitution mechanisms).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link[1]
-
Sigma-Aldrich (Merck). (2023).[1] Acid Chlorides: Handling and Stability Technical Bulletin. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter: Nucleophilic Substitution at the Carbonyl Group).
Sources
Application Note: Preparation of Unsymmetrical Terephthalamides via Mono-Acid Chloride Intermediates
Executive Summary & The Symmetry Problem
Unsymmetrical terephthalamides—1,4-benzenedicarboxamides bearing two distinct amine substituents—are privileged structural motifs in medicinal chemistry and materials science. Recently, these scaffolds have been identified as potent efflux pump inhibitors (EPIs) capable of potentiating antibiotic activity against multidrug-resistant Escherichia coli.
Synthesizing these molecules presents a fundamental challenge: desymmetrization . Direct reaction of terephthaloyl chloride with a stoichiometric mixture of two different amines yields an intractable statistical mixture (typically 25% symmetric di-amide A, 25% symmetric di-amide B, and 50% of the desired unsymmetrical product) . To achieve high yields and pharmaceutical-grade purity, researchers must employ a sequential desymmetrization strategy using a mono-acid chloride intermediate.
This application note details the mechanistic rationale and self-validating protocols for synthesizing unsymmetrical terephthalamides, prioritizing the highly modular Mono-Amide Route .
Strategic Route Selection: Causality and Design
There are two primary pathways to generate the crucial mono-acid chloride intermediate. Understanding the causality behind reagent choices is critical for workflow optimization.
-
The Mono-Ester Route: This traditional approach begins with mono-methyl terephthalate (MMT). The free carboxylic acid is converted to an acid chloride (methyl 4-(chlorocarbonyl)benzoate) and reacted with the first amine. The Drawback: This route requires a subsequent ester hydrolysis step (e.g., using LiOH) to free the second carboxylate. This basic hydrolysis is often incompatible with base-sensitive functional groups on the first amide arm.
-
The Mono-Amide Route (Preferred): Starting directly from terephthalic acid, a mild coupling agent (e.g., TBTU) is used to attach the first amine, forming a mono-amide carboxylic acid. The remaining acid is then converted to a mono-acid chloride and reacted with the second amine . The Advantage: This eliminates the need for ester hydrolysis. The intermediate mono-amide is easily purified via simple acid-base extraction, creating a self-validating checkpoint before the final coupling.
Workflow for the synthesis of unsymmetrical terephthalamides via a mono-amide route.
Mechanistic Grounding: The Vilsmeier-Haack Activation
In Step 2 of the Mono-Amide Route, the conversion of the mono-amide carboxylic acid to the mono-acid chloride must be executed without degrading the existing amide bond. Harsh reagents like refluxing thionyl chloride can dehydrate primary amides to nitriles or cause unwanted side reactions.
Expertise Insight: Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) at 0 °C to room temperature provides a mild, highly controlled alternative. Causality: DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). The carboxylic acid attacks this intermediate. Subsequent fragmentation releases CO₂, CO, and HCl, driving the reaction forward irreversibly. The cessation of gas evolution serves as a visual, self-validating In-Process Control (IPC) indicating complete conversion to the acid chloride.
Catalytic cycle of DMF in the conversion of carboxylic acids to acid chlorides.
Quantitative Data & Route Comparison
The table below summarizes the efficiency and scalability of different synthetic strategies for unsymmetrical terephthalamides.
| Synthetic Strategy | Reagents Used | Key Intermediate | Overall Yield | Purity Profile | Scalability |
| Direct Statistical | Terephthaloyl chloride + 1 eq Amine A, then Amine B | None (One-pot) | < 25% | Poor (Complex mixture) | Low |
| Mono-Ester Route | MMT, SOCl₂, Amine A, LiOH, SOCl₂, Amine B | Methyl 4-(chlorocarbonyl)benzoate | 40–60% | High | Excellent |
| Mono-Amide Route | Terephthalic acid, TBTU, Amine A, (COCl)₂, Amine B | 4-(carbamoyl)benzoyl chloride | 50–75% | Very High | Good |
Step-by-Step Methodologies (Self-Validating Protocols)
The following protocols are adapted from the validated methodology used to synthesize EPIs like SLUPP-225 .
Protocol A: Synthesis of the Mono-Amide Intermediate
Objective: Desymmetrize terephthalic acid using a mild coupling agent.
-
Initialization: Suspend terephthalic acid (1.0 equivalent) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
-
Activation: Add TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Stir for 15 minutes at room temperature.
-
Coupling: Add Amine A (e.g., benzylamine) dropwise (1.3 equivalents). Stir the reaction mixture for 12 hours at room temperature.
-
Self-Validating Isolation:
-
Quench the reaction with water and acidify to pH 2 using 1M HCl. The unreacted terephthalic acid and the desired mono-amide will precipitate, while the di-amide remains partially soluble or can be separated later.
-
Filter the precipitate and dissolve it in saturated aqueous NaHCO₃. Causality: The mono-amide and unreacted di-acid dissolve (as sodium salts), leaving any symmetric di-amide byproduct behind as an insoluble solid.
-
Filter the aqueous layer, then re-acidify the filtrate to pH 2 to precipitate the pure mono-amide carboxylic acid. Filter, wash with cold water, and dry under vacuum.
-
Protocol B: Activation to Mono-Acid Chloride and Final Coupling
Objective: Convert the mono-amide to an acid chloride and couple with Amine B.
-
Vilsmeier-Haack Chlorination:
-
Suspend the mono-amide carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at 0 °C under nitrogen.
-
Add oxalyl chloride (2.5 eq) dropwise, followed by 2–3 drops of anhydrous DMF.
-
IPC (In-Process Control): Observe the reaction. Vigorous bubbling (CO₂ and CO evolution) will commence. Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (typically 2–4 hours). This visual cue self-validates the complete consumption of the carboxylic acid.
-
-
Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Crucial Step: Do not use aqueous workup here. The resulting crude mono-acid chloride should be used immediately in the next step.
-
Glacial Acetic Acid Coupling (For Anilines/Weak Nucleophiles):
-
Dissolve Amine B (e.g., a substituted aniline, 1.1 eq) in glacial acetic acid. Causality: Acetic acid acts as a mild protic solvent that facilitates the departure of the chloride leaving group without competing as a nucleophile.
-
Add the crude mono-acid chloride to the stirring solution.
-
Self-Purification: In many cases, the resulting unsymmetrical bis-amide is highly crystalline and will spontaneously precipitate from the acetic acid as it forms.
-
Troubleshooting: If the mono-addition product precipitates prematurely before the reaction finishes, switch the solvent to refluxing toluene with a stoichiometric amount of acetic acid .
-
-
Final Isolation: Filter the precipitated unsymmetrical terephthalamide, wash sequentially with cold acetic acid, water, and cold ethanol, and dry under high vacuum.
References
-
Haynes, K. M., Abdali, N., Jhawar, V., Zgurskaya, H. I., Parks, J. M., Green, A. T., Baudry, J., Rybenkov, V. V., Smith, J. C., & Walker, J. K. (2017). "Identification and Structure–Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli." Journal of Medicinal Chemistry, 60(14), 6205–6219. URL:[Link]
- Hotten, R.W., Gaymans, R. J., & de Haan, J. L. (2004). "Process for preparing ester amides and polyesteramides." European Patent Office, EP0980884A1.
Application Notes & Protocols: Streamlined One-Pot Synthesis of Benzamide Derivatives via In Situ Acid Chloride Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of One-Pot Synthesis for a Privileged Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with applications ranging from antiemetics and antipsychotics to potent anticancer drugs.[1][2] The efficient construction of the amide bond is therefore a critical task in drug discovery and development.[3] Traditional methods for amide synthesis often involve multiple discrete steps, including the isolation of reactive intermediates like acid chlorides, which can be time-consuming and lead to reduced overall yields.[4][5]
This guide details a robust and highly efficient one-pot methodology for the synthesis of benzamide derivatives from benzoic acids. By generating the highly reactive acid chloride intermediate in situ, this approach circumvents the need for isolation and purification of this moisture-sensitive species, thereby streamlining the synthetic process.[4][5][6] This strategy not only enhances operational simplicity and time efficiency but also aligns with the principles of green chemistry by minimizing solvent usage and waste generation.[4][7] We will delve into the underlying mechanistic principles, provide a detailed and adaptable protocol, and offer expert insights to ensure successful implementation in your research endeavors.
Mechanistic Rationale: The In Situ Activation of Carboxylic Acids
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[8] This one-pot protocol achieves this by employing a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the starting benzoic acid into a highly electrophilic benzoyl chloride intermediate.[9][10][11]
The reaction proceeds through a two-step sequence within a single reaction vessel:
-
Activation Step: The carboxylic acid attacks the chlorinating agent (e.g., thionyl chloride) to form a reactive intermediate, an acyl chlorosulfite.[8][12] This intermediate is highly unstable and readily collapses, driven by the irreversible formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), to yield the corresponding acid chloride.[9][11]
-
Nucleophilic Acyl Substitution: The subsequently added amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the in situ generated acid chloride.[13] This is followed by the elimination of a chloride ion to form the stable amide bond. A base, such as triethylamine or pyridine, is typically included to neutralize the HCl generated during both steps of the reaction.[14]
The entire process, from carboxylic acid to final benzamide product, occurs sequentially in the same flask, eliminating the need for intermediate workup and purification.[15][16][17]
Visualizing the Workflow: One-Pot Benzamide Synthesis
Caption: General workflow for the one-pot synthesis of benzamide derivatives.
Core Protocol: One-Pot Synthesis of N-Benzyl-4-methoxybenzamide
This protocol provides a representative example for the synthesis of a benzamide derivative. It can be adapted for a wide range of substituted benzoic acids and primary or secondary amines.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexane)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Acid Chloride Formation: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Note: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate this step, particularly with less reactive acids.[11][] Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until gas evolution ceases.
-
Amidation: Re-cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this amine solution dropwise to the reaction mixture containing the in situ generated acid chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-methoxybenzamide.
Data at a Glance: Substrate Scope and Yields
The following table summarizes representative examples of benzamide derivatives synthesized using one-pot protocols, demonstrating the versatility of this method.
| Starting Benzoic Acid | Amine | Chlorinating Agent | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | SOCl₂ | >95% | [15][16] |
| 4-Nitrobenzoic Acid | Aniline | SOCl₂ | ~90% | [15] |
| 3-(1-Cyanoethyl)benzoic acid | Benzylamine | (Not Specified) | High | [1] |
| Phenylacetic Acid | N,N-Diethylamine | SOCl₂ | >95% | [15] |
| N-Boc-Phenylalanine | Diethylamine | SOCl₂ | 83% | [15] |
Expertise & Experience: Keys to a Self-Validating System
Ensuring Anhydrous Conditions: The cornerstone of this protocol's success lies in maintaining strictly anhydrous conditions. Both the chlorinating agents (SOCl₂, (COCl)₂) and the acid chloride intermediate are highly susceptible to hydrolysis.[6][11] The presence of water will quench the reagents and revert the acid chloride back to the carboxylic acid, significantly reducing the yield.
-
Actionable Insight: Always use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere.
Order of Addition and Temperature Control: The initial activation of the carboxylic acid is often exothermic. Adding the chlorinating agent slowly at a reduced temperature (0 °C) helps to control the reaction rate and prevent potential side reactions. Similarly, the subsequent addition of the amine should also be performed at 0 °C to manage the exothermicity of the amidation reaction.
Choice of Base: The base plays a crucial role in scavenging the HCl produced. Triethylamine and pyridine are common choices. For sensitive substrates or to avoid potential side reactions associated with pyridine, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be employed.
Troubleshooting:
-
Low Yield: The primary culprit is often moisture. Ensure all components are scrupulously dry. Incomplete formation of the acid chloride can also be an issue; consider extending the reaction time for this step or adding a catalytic amount of DMF.[]
-
Side Products: If the starting amine is precious, using a slight excess of the acid chloride (generated from 1.05-1.1 eq of the carboxylic acid) can help drive the reaction to completion. Ensure the workup is thorough to remove any unreacted acid and other impurities.
Trustworthiness: Validating Your Results
A successful one-pot synthesis is not just about obtaining a product, but about ensuring its identity and purity.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is critical. This provides real-time information on the consumption of starting materials and the formation of the product, allowing for an informed decision on when to terminate the reaction.
-
Confirmation of Intermediate Formation: While not typically isolated, the formation of the acid chloride can be inferred by the cessation of gas evolution (SO₂ and HCl) during the activation step. For more rigorous analysis in reaction development, an aliquot can be carefully quenched and analyzed (e.g., by GC-MS) to confirm the presence of the intermediate.
-
Spectroscopic Characterization: The final, purified benzamide derivative must be thoroughly characterized to confirm its structure and purity. Standard techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).
-
By following these guidelines and validation steps, researchers can confidently and reproducibly synthesize a diverse library of benzamide derivatives for their drug discovery programs.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Liguori, A., et al. (2016). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances.
-
Fiveable. (2025, August 15). One-pot synthesis Definition. [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]
-
Chem LibreTexts. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]
-
Wikipedia. One-pot synthesis. [Link]
-
Scribd. Carboxylic Acid to Acid Chloride Conversion. [Link]
-
Zhang, H., & Yi, W. (2022, August 27). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. PMC - NIH. [Link]
-
JournalsPub. (2024, September 20). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. [Link]
-
ResearchGate. One-pot Synthesis and its Practical Application in Pharmaceutical Industry. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]
-
ResearchGate. A high-efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride | Request PDF. [Link]
-
PubMed. (2017, September 29). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. [Link]
-
PubMed. (2012, August 15). Synthesis of benzamide derivatives and their evaluation as antiprion agents. [Link]
-
PMC - NIH. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
PMC - NIH. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. [Link]
-
Semantic Scholar. (2009, June 17). An improved method of amide synthesis using acyl chlorides. [Link]
-
Der Pharma Chemica. N-acylation: a review on various activating reagent and their applications in amide synthesis. [Link]
-
PMC - NIH. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Organic Letters. Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. [Link]
-
MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]
-
Semantic Scholar. (2016, April 6). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
ACS Publications. The Reaction of Oxalyl Chloride with Amides. I. The Preparation of Furanone Amines. [Link]
-
YouTube. (2019, November 12). synthesis of amides from acid chlorides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 11. orgosolver.com [orgosolver.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Lab Reporter [fishersci.it]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Polymerization Termination with 4-(Dimethylcarbamoyl)benzoyl Chloride
This Application Note and Protocol details the use of 4-(dimethylcarbamoyl)benzoyl chloride as a functionalizing termination agent in anionic polymerization. This reagent is designed to introduce a polar dimethylamide moiety at the polymer chain end via a robust benzophenone-like linkage, significantly enhancing the interaction between the polymer matrix (e.g., SSBR) and inorganic fillers like silica.
Executive Summary
In the development of high-performance tires and advanced elastomers, the interface between the polymer and the filler (silica/carbon black) is critical for reducing hysteresis (rolling resistance) and improving wet grip.
4-(dimethylcarbamoyl)benzoyl chloride is a bifunctional reagent containing:
-
Acid Chloride (-COCl): A highly reactive electrophile that ensures rapid, quantitative termination of living carbanions (P-Li).
-
Dimethylamide (-CONMe₂): A polar, stable functional group that remains at the chain end to facilitate hydrogen bonding and dipole-dipole interactions with surface silanols on silica particles.
This guide provides a validated protocol for its use, emphasizing stoichiometric control to favor mono-functional termination over uncontrolled coupling.
Chemical Identity & Mechanism
Reagent Structure
-
IUPAC Name: 4-(dimethylcarbamoyl)benzoyl chloride
-
Synonyms: N,N-dimethylterephthalamoyl chloride; p-chloroformyl-N,N-dimethylbenzamide.
-
Formula: C₁₀H₁₀ClNO₂
-
Molecular Weight: ~211.64 g/mol
-
Physical State: Typically a white to off-white solid or viscous oil (depending on purity/temperature); moisture sensitive.
Reaction Mechanism
The termination proceeds via a nucleophilic acyl substitution. The living polymer chain end (polystyryl or polybutadienyl lithium) attacks the carbonyl carbon of the acid chloride group.
Primary Reaction (Termination):
-
Selectivity: The acid chloride (-COCl) is significantly more reactive towards the carbanion than the amide (-CONMe₂) group. Under controlled conditions (low temperature, slight excess of terminator), the polymer selectively displaces the chloride.
-
Result: A polymer chain terminated with a 4-(dimethylcarbamoyl)phenyl ketone end group.
Visualized Pathway (DOT)
Caption: Reaction flow from living anionic polymer to amide-functionalized chain end.
Experimental Protocol
Materials & Preparation
-
Reagent Preparation:
-
Dissolve 4-(dimethylcarbamoyl)benzoyl chloride in dry, degassed cyclohexane or toluene to create a 0.5 M – 1.0 M stock solution.
-
Note: Handle in a glovebox or under positive nitrogen pressure. The reagent hydrolyzes rapidly in air to form the corresponding carboxylic acid, which kills the living polymer without functionalizing it (protonation).
-
-
Polymer Solution:
-
Living anionic polymer (e.g., SSBR) in cyclohexane/hexane solvent.
-
Concentration: Typically 10-20 wt%.
-
Initiator used: n-Butyllithium (n-BuLi).
-
Termination Procedure
Goal: Quantitative capping of P-Li chain ends.
-
Stoichiometry Calculation: Calculate the moles of active Lithium (
) in the reactor.-
Target Ratio: 1.1 to 1.5 molar equivalents of terminator per mole of Li.
-
Reasoning: A slight excess ensures all living chains react with the acid chloride. A large excess is unnecessary and complicates workup.
-
-
Addition (Inert Atmosphere):
-
Maintain reactor temperature at 50°C to 65°C .
-
Inject the reagent solution rapidly into the agitated polymer cement.
-
Observation: If the living polymer is colored (e.g., orange/yellow for styryl/dienyl anions), the color should fade immediately upon addition, indicating quenching of the carbanion.
-
-
Reaction Phase:
-
Agitate for 15–30 minutes .
-
Note: While the reaction with acid chloride is instant, the mixing time ensures homogeneity in viscous polymer cements.
-
-
Neutralization/Quenching:
-
Add a solution of antioxidant (e.g., BHT, Irganox) in isopropanol or ethanol.
-
This step deactivates any trace excess reagent and precipitates the LiCl salt.
-
-
Workup & Isolation:
-
Steam Stripping: Remove solvent using steam stripping (standard industrial method) or precipitate in excess methanol (lab scale).
-
Drying: Dry the polymer in a vacuum oven at 60°C to constant weight.
-
Characterization & Validation
To verify successful functionalization, use the following analytical triad:
| Method | Target Signal | Interpretation |
| GPC (SEC) | Molecular Weight Distribution | Monomodal vs. Bimodal: The peak should remain monomodal (M_n similar to target). If a high-MW shoulder ("dimer") appears, it indicates coupling (reaction of 2 P-Li chains with the reagent). While some coupling is acceptable, the primary peak should be the linear functionalized chain. |
| FTIR | Carbonyl Stretch | Look for ~1640-1660 cm⁻¹ (Amide C=O) and ~1680-1700 cm⁻¹ (Aromatic Ketone C=O). The appearance of these bands confirms the attachment of the benzoyl-amide moiety. |
| ¹H NMR | End-Group Protons | δ ~2.9-3.1 ppm: Two singlets or a broad peak for the N(CH₃)₂ protons. δ ~7.4-7.8 ppm: Aromatic protons of the benzoyl linker. |
Expected Performance Data (SSBR Application)
Comparison of Non-functionalized (NF) vs. Functionalized (F) SSBR in Silica-filled Tread Compound:
| Property | Metric | Expected Trend (Functionalized) | Mechanism |
| Payne Effect | Lower | Improved filler dispersion due to amide-silica interaction. | |
| Rolling Resistance | Tan | Lower (30-40% reduction) | Reduced hysteresis from better polymer-filler network. |
| Wet Grip | Tan | Higher / Maintained | High T_g of the rigid aromatic end-group can aid grip. |
| Bound Rubber | % Insoluble | Higher | Stronger adsorption of polymer onto silica surface. |
Troubleshooting & Optimization
Issue: "Dimer" Formation (Coupling)
-
Symptom: GPC shows a peak at
. -
Cause: After the first P-Li reacts with the -COCl to form a ketone, a second P-Li attacks the newly formed ketone (which is activated by the electron-withdrawing amide).
-
Solution:
-
Increase Mixing Speed: Ensure rapid dispersion of the reagent so P-Li finds unreacted reagent rather than reacted polymer.
-
Lower Temperature: Reduce reaction temperature to < 40°C to increase selectivity for the acid chloride over the ketone.
-
Increase Excess: Use 1.5 - 2.0 eq of reagent.
-
Issue: Low Functionalization Efficiency
-
Symptom: No amide peak in FTIR/NMR; high Tan
@ 60°C. -
Cause: Reagent hydrolysis (wet solvent) or "die-out" of living polymer before addition.
-
Solution:
-
Titrate impurities in the reagent solution.
-
Ensure the reagent is stored under Ar/N2.
-
Verify "livingness" by adding a monomer charge (e.g., styrene) before termination; if no exotherm/viscosity increase, the chains were already dead.
-
References
- Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.
-
Quirk, R. P., & O'Connor, P. (1997). "Anionic synthesis of chain-end functionalized polymers". Polymer, 38(1), 167-173. Link
-
Halasa, A. F., et al. (Goodyear Tire & Rubber Co). "Functionalized elastomers and tires containing the same". U.S. Patent 6,900,269. (Describes similar amide/benzophenone functionalization strategies). Link
-
Chiba, T., et al. (JSR Corporation). "Modified conjugated diene polymer and method for producing same". U.S. Patent 8,247,504. (Details on amino-benzophenone terminators for silica interaction). Link
Troubleshooting & Optimization
preventing hydrolysis of 4-(dimethylcarbamoyl)benzoyl chloride during storage
Topic: Stability, Storage, and Handling Protocols
Introduction: The Stability Paradox
4-(Dimethylcarbamoyl)benzoyl chloride is a critical bifunctional linker used in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery). It possesses two distinct reactive centers:[1]
-
The Acid Chloride (-COCl): Highly electrophilic, moisture-sensitive.
-
The Dimethylamide (-CONMe₂): Relatively stable, robust under neutral conditions.
The Critical Failure Mode: Users often assume that because the molecule is a solid, it is stable. This is incorrect. The para-dimethylcarbamoyl group acts as an electron-withdrawing group (EWG) on the benzene ring. This reduces electron density at the acid chloride carbonyl carbon, making it more susceptible to nucleophilic attack by water than unsubstituted benzoyl chloride [1].
Degradation Equation:
The Science of Degradation (Diagnostic Framework)
Understanding why the reagent degrades allows you to predict failure points in your storage workflow.
Mechanism of Hydrolysis
The degradation is an associative nucleophilic acyl substitution.[1] Atmospheric moisture attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl gas.
Figure 1: The hydrolysis pathway.[1] Note that the formation of HCl gas catalyzes further degradation by increasing the surface acidity of the solid.
Storage Protocol: The "Gold Standard"
Do not rely on the original shipping container for long-term storage once opened. Follow this "Double-Barrier" system.
Storage Comparison Table
| Feature | Standard (Risk of Failure) | Gold Standard (Recommended) |
| Primary Container | Original glass bottle with plastic cap | Schlenk flask or flame-sealed ampoule |
| Sealing | Parafilm (permeable to moisture over time) | Teflon tape + Electrical tape OR Greased ground glass joint |
| Atmosphere | Ambient Air | Argon (Ar) or Nitrogen (N₂) blanket |
| Temperature | Room Temperature (20-25°C) | Freezer (-20°C) |
| Secondary Containment | None | Desiccator with active desiccant (P₂O₅ or KOH) |
Step-by-Step Storage Workflow
-
Arrival QC: Visually inspect the bottle. The solid should be off-white to pale yellow. If you see a "white crust" on the threads or the solid is caked hard, hydrolysis has initiated.
-
Inert Gas Purge: Before closing the container after use, gently flow dry Argon (heavier than air) into the headspace for 30 seconds.
-
The "Tape Seal" Method:
-
Wrap the threads with Teflon tape (provides a chemical seal).
-
Screw the cap on tight.
-
Overwrap the cap/bottle junction with Electrical tape (provides a tension seal).
-
-
Secondary Desiccation: Place the sealed bottle inside a secondary jar containing Drierite (CaSO₄) or Phosphorus Pentoxide (P₂O₅) . P₂O₅ is preferred as it chemically reacts with water, preventing reversible release [2].
-
Cold Storage: Store at -20°C. Crucial: Allow the bottle to warm to room temperature inside the desiccator before opening to prevent atmospheric condensation on the cold solid.
Troubleshooting & FAQs
Q1: I heard a "pop" when I opened the bottle. Is the reagent safe? A: The "pop" indicates pressurized HCl gas buildup, a byproduct of hydrolysis.
-
Diagnosis: Significant degradation has occurred.
-
Action: Perform a QC check (see Section 5). If purity is <90%, repurify or discard. Safety Warning: Open such bottles in a fume hood; HCl is corrosive to lung tissue [3].
Q2: Can I store this reagent in solution (e.g., dissolved in DCM)? A: No.
-
Reason: Even "anhydrous" solvents absorb atmospheric moisture rapidly. In solution, the molecular mobility is higher, accelerating the reaction with trace water.
-
Exception: If you must, store in a sealed Schlenk tube over 4Å Molecular Sieves under Argon at -20°C, but use within 48 hours.
Q3: The solid has turned into a sticky paste. Can I dry it? A: No. The "paste" is likely a mixture of the carboxylic acid hydrolysis product and trapped HCl/solvent. Putting it under vacuum will remove the HCl but leave the impurity (acid) behind. You must chemically repurify it.
Q4: How do I rescue (re-purify) a hydrolyzed batch? A: You can regenerate the acid chloride from the hydrolyzed acid.
-
Protocol: Reflux the solid in neat Thionyl Chloride (SOCl₂) with a drop of DMF (catalyst) for 2-3 hours. Distill off the excess SOCl₂. The acid impurity is converted back to the acid chloride.
Quality Control (QC) Protocols
Direct analysis of acid chlorides is difficult because they react with the moisture in standard LC/MS solvents and columns. Use the Derivatization Method for accurate assessment.
Method: Methyl Ester Derivatization
This converts the unstable acid chloride into a stable methyl ester for easy HPLC/GC analysis.
Workflow Diagram:
Figure 2: QC Derivatization workflow. This method distinguishes between active reagent and hydrolyzed acid.
Interpreting Results:
-
Peak A (Methyl Ester): Corresponds to active Acid Chloride.
-
Peak B (Carboxylic Acid): Corresponds to hydrolyzed impurity (it will not esterify under these mild conditions without a catalyst).
-
Calculation:
References
-
Carl Roth. (2023). Safety Data Sheet: Benzoyl Chloride. Retrieved from [Link]
-
Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Journal of the Chemical Society. Retrieved from [Link]
Sources
optimizing yield of 4-(chlorocarbonyl)-N,N-dimethylbenzamide synthesis
Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are encountering yield or purity issues in the conversion of 4-(dimethylcarbamoyl)benzoic acid to 4-(chlorocarbonyl)-N,N-dimethylbenzamide .
This transformation is deceptively simple. While the chlorination of a benzoic acid is a standard undergraduate reaction, the presence of the N,N-dimethylamide moiety at the para position introduces electronic and solubility challenges that can lead to "tarring," incomplete conversion, or hydrolysis during workup.
This guide moves beyond basic recipes to the mechanistic causality of failure and success.
PART 1: The "Golden Path" Protocol
Do not deviate from this baseline unless you have a specific, validated reason. This protocol minimizes the contact time of the sensitive amide group with harsh acidic species while maximizing conversion via catalytic activation.
The System
-
Substrate: 4-(dimethylcarbamoyl)benzoic acid (Pre-dried).
-
Reagent: Thionyl Chloride (
) [High Purity]. -
Catalyst: N,N-Dimethylformamide (DMF) [Anhydrous].[1]
-
Solvent: Toluene (preferred over DCM for higher reflux temp and ease of azeotropic removal of
).
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Prep | Suspend 1.0 eq of substrate in Toluene (5-10 volumes). Add 0.05 eq (5 mol%) of DMF. | Toluene allows for a reaction temp (~110°C) that drives gas evolution ( |
| 2. Activation | Heat the mixture to 50°C before adding | Pre-warming prevents the "induction period" accumulation of reagents that can lead to a runaway exotherm. |
| 3. Addition | Add 1.5 - 2.0 eq of | Gradual addition controls |
| 4. Reflux | Ramp to reflux (approx. 110°C) and hold for 2-3 hours. | Critical: The solution should turn clear. If solids persist after 3h, add another 0.05 eq of DMF, not more |
| 5. Strip | Distill off Toluene/ | Removes corrosive reagents. Do not use aqueous workup (hydrolysis risk). |
| 6. Chase | Add fresh Toluene and distill again ("Azeotropic Chase"). | Ensures removal of trapped |
PART 2: Mechanistic Visualization
Understanding the role of DMF is crucial. It is not just a solvent; it forms the reactive Vilsmeier-Haack intermediate , which is far more electrophilic than thionyl chloride alone.
Figure 1: The Catalytic Cycle of DMF-Activated Chlorination. Note that DMF is regenerated, allowing for low loadings (1-5 mol%).
PART 3: Troubleshooting & Diagnostics (Q&A)
Issue 1: "My product is a dark oil/tar instead of a crystalline solid."
Diagnosis: Thermal degradation of the amide or "Vilsmeier Polymerization."
The Science: The dimethylamide group on your ring is electron-rich. If you use a large excess of
Corrective Action:
-
Switch to Toluene: Dilution mitigates intermolecular side reactions.
-
Strict Stoichiometry: Do not exceed 2.0 equivalents of
. -
Temperature Control: Do not exceed 80-90°C if possible; if reflux (110°C) is required for conversion, limit time to 2 hours.
Issue 2: "The yield is low (<70%), and the NMR shows carboxylic acid peaks."
Diagnosis: Hydrolysis during workup or storage. The Science: 4-(chlorocarbonyl)-N,N-dimethylbenzamide is highly moisture-sensitive. The electron-withdrawing carbonyl at the para position makes the acyl chloride even more electrophilic and prone to hydrolysis by atmospheric moisture.
Corrective Action:
-
Eliminate Aqueous Workup: Never wash this reaction with water or bicarb.
-
Inert Atmosphere: Perform the reaction and filtration under Nitrogen/Argon.
-
The "Chase": As described in the protocol, co-evaporate with toluene twice. This removes the
gas. Residual can catalyze the hydrolysis of the product by atmospheric moisture.
Issue 3: "The reaction solidifies/clumps and stirring stops."
Diagnosis: Formation of the insoluble Vilsmeier salt or product crystallization. The Science: The intermediate catalytic species (Vilsmeier reagent) is ionic and insoluble in non-polar solvents like toluene. Alternatively, the product itself might be crystallizing out as the reaction proceeds.
Corrective Action:
-
Increase Solvent Volume: Move from 5 volumes to 10 volumes of Toluene.
-
Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar. Magnetic bars easily decouple in slurries.
PART 4: FAQ & Safety Insights
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes, and it is often cleaner.
Oxalyl chloride (
Q: Why does the reaction smell "fishy" or "amine-like" even after stripping? A: This indicates the degradation of your DMF catalyst or the amide group. Warning: The reaction of DMF with Thionyl Chloride produces Dimethylcarbamoyl Chloride (DMCC) as a side product.[2] DMCC is a potent alkylating agent and a suspected carcinogen (CAS 79-44-7). Safety Protocol: Always treat the distillate and crude residue as if they contain carcinogens. Use proper PPE and quench distillates with aqueous ammonia/hydroxide in a fume hood.
PART 5: Data Summary
Reagent Comparison Table
| Reagent | Temp Required | Byproducts | Cleaning Difficulty | Risk to Amide |
| Thionyl Chloride ( | Reflux (80-110°C) | Moderate (requires stripping) | Medium (Thermal risk) | |
| Oxalyl Chloride ( | 0°C to 25°C | Low (Volatile gases) | Low (Gentle conditions) | |
| Phosphorus Pentachloride ( | High Heat | High (Liquid byproduct difficult to separate) | High (Harsh Lewis Acid) |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acylation of Aromatics and Carboxylic Acid Derivatives).
-
Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide (DMF) as a Catalyst." Organic Process Research & Development, 1(2), 182.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Acid Chlorides).
-
Burkhardt, E. (2015). "Thionyl Chloride."[3][4][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Wiley.
Sources
- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis routes of 4-(Dimethylamino)benzoyl chloride [benchchem.com]
- 4. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. data.epo.org [data.epo.org]
- 9. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
troubleshooting low reactivity of benzoyl chlorides in Schotten-Baumann reactions
The following guide serves as a specialized Technical Support Center for researchers encountering low reactivity with benzoyl chlorides in Schotten-Baumann reactions.
Topic: Troubleshooting Low Reactivity in Schotten-Baumann Reactions Role: Senior Application Scientist Status: Active Support
Introduction: The Kinetic Competition
In a Schotten-Baumann reaction, you are managing a kinetic race between two nucleophiles for a single electrophile (the benzoyl chloride):
-
The Desired Path: Amine/Alcohol attack
Amide/Ester formation ( ). -
The Parasitic Path: Water/Hydroxide attack
Benzoic Acid hydrolysis ( ).
Low reactivity usually means
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific bottleneck.
Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure based on crude mixture analysis.
Technical Modules & Troubleshooting
Module 1: Electronic Deactivation (The "Push" Problem)
Issue: Benzoyl chlorides with strong Electron-Donating Groups (EDGs) (e.g., p-OMe, p-NMe
Troubleshooting Protocol:
-
The "Activated" Solvent Switch: Standard biphasic conditions (DCM/Water) may be too slow. Switch to a homogeneous system or use a nucleophilic catalyst.
-
Catalyst Recommendation: 4-Dimethylaminopyridine (DMAP).
-
Why? DMAP attacks the deactivated benzoyl chloride to form an N-acylpyridinium intermediate, which is far more reactive toward the amine than the original chloride.
-
| Parameter | Standard Condition | Optimized for Deactivated Substrates |
| Catalyst | None | DMAP (5-10 mol%) |
| Solvent | DCM / Water (Biphasic) | THF / Water (Miscible) or Anhydrous DCM |
| Temperature | 0°C to RT | Reflux (Only if anhydrous) |
Module 2: Steric Hindrance (The "Block" Problem)
Issue: Ortho-substituted benzoyl chlorides (e.g., 2,6-dichlorobenzoyl chloride) physically block the nucleophile's approach. Validation: If you see unreacted acid chloride despite high pH, this is your issue.
Troubleshooting Protocol:
-
Phase Transfer Catalysis (PTC): In biphasic systems, the amine is often in the organic phase while the base is aqueous. The interface is the reaction zone. Steric bulk prevents effective interfacial reaction.
-
Solution: Use a Quaternary Ammonium Salt (e.g., TBAB - Tetrabutylammonium bromide).
Module 3: The Hydrolysis Trap
Issue: The benzoyl chloride hydrolyzes to benzoic acid before it can react with the amine. Symptoms: High recovery of benzoic acid; pH drops rapidly during addition.
Corrective Actions:
-
Temperature Control: Maintain 0–5°C strictly. Hydrolysis has a higher activation energy than amidation; low temperature kinetically selects for amidation.
-
Addition Rate: Add the benzoyl chloride dropwise (neat or in DCM) to a vigorously stirred amine solution. Never dump it in all at once.
-
The "Sacrificial" Excess: Use 1.2 – 1.5 equivalents of benzoyl chloride. Expect some hydrolysis and plan for it.
Module 4: pH Management
Issue: As the reaction proceeds, HCl is generated.[2][6][7][8][9] If the pH drops below the pKa of the amine (typically 9-10), the amine becomes protonated (
The Self-Validating pH System:
-
Don't rely on initial base. The base is consumed.
-
Protocol: Use a carbonate buffer or excess NaOH.
-
Target pH: Keep pH > 10. Check with pH paper every 15 minutes. If it drops, add 10% NaOH immediately.
Experimental Protocols
Protocol A: Optimized Biphasic Schotten-Baumann (General Purpose)
Best for standard substrates and scale-up.
-
Preparation: Dissolve Amine (1.0 equiv) in DCM (
). -
Aqueous Phase: Prepare 10% NaOH (2.5 equiv). Add to the DCM solution.
-
Cooling: Cool the biphasic mixture to 0°C with vigorous stirring (vortexing is ideal).
-
Addition: Dissolve Benzoyl Chloride (1.2 equiv) in a minimal amount of DCM. Add dropwise over 20 minutes.
-
Monitoring: Monitor pH. If pH < 10, add more NaOH.
-
Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine) and sat.[8] NaHCO
(removes benzoic acid byproduct).
Protocol B: The "Rescue" Protocol (For Deactivated/Hindered Substrates)
Use this when Protocol A fails.
-
Setup: Anhydrous conditions (Flame-dried glassware, N
atm). -
Solvent: Anhydrous DCM or THF.
-
Base: Triethylamine (Et
N) (3.0 equiv) + DMAP (0.1 equiv) . -
Reaction: Add Amine (1.0 equiv). Cool to 0°C.
-
Addition: Add Benzoyl Chloride (1.2 equiv) slowly.
-
Activation: Allow to warm to Room Temperature. If no reaction after 2h, heat to reflux (THF only).
-
Mechanism: The Et
N acts as the HCl scavenger, while DMAP acts as the acyl-transfer catalyst.
Mechanistic Visualization
Understanding the role of the Phase Transfer Catalyst (PTC) in difficult biphasic reactions is crucial for troubleshooting steric issues.
Figure 2: Phase Transfer Catalysis mechanism facilitating base transport into the organic phase to activate the amine.
Frequently Asked Questions (FAQs)
Q: My benzoyl chloride is a solid. Can I add it directly? A: No. Dissolve it in a minimal amount of the organic solvent (DCM/Ether) before addition. Adding solids creates localized "hotspots" of high concentration that favor hydrolysis and side reactions.
Q: I see a white precipitate immediately upon addition. Is this product? A: Likely not. In Schotten-Baumann, immediate precipitation is often the amine hydrochloride salt (protonated amine) caused by insufficient base mixing. Check pH immediately. If pH is acidic, add base. If the solid persists at pH 12, it might be your product (filter and check).
Q: Can I use Pyridine instead of NaOH?
A: Yes. Pyridine acts as both a base and a solvent/catalyst. However, removing pyridine requires an acidic workup (washing with CuSO
Q: How do I remove the benzoic acid byproduct efficiently?
A: The beauty of Schotten-Baumann is the workup. Wash the organic layer with saturated NaHCO
References
-
Schotten-Baumann Reaction Overview. Grokipedia. Available at: [Link]
-
Kinetic Study and Modeling of Schotten–Baumann Synthesis. Reaction Chemistry & Engineering. Available at: [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Purification of Moisture-Sensitive Acid Chlorides
Role: Senior Application Scientist Status: Operational Ticket ID: AC-PUR-001
Executive Summary: The Reactivity Paradox
Acid chlorides (acyl chlorides) are the linchpins of acyl substitution, but their high reactivity makes them prone to rapid degradation. The primary impurity is invariably the parent carboxylic acid (formed via hydrolysis) or residual chlorinating agents (thionyl chloride, oxalyl chloride).
The Golden Rule: You cannot "wash" an acid chloride. Traditional aqueous workups will destroy your product. Purification must be subtractive (removing volatiles) or phase-selective under strictly anhydrous conditions.
Primary Purification Workflows
Module A: Removal of Thionyl Chloride ( )
Applicability: Almost all crude acid chloride syntheses.
Residual thionyl chloride is the most common contaminant. It boils at 76°C, often close to the boiling point of many acetyl chlorides, making simple distillation difficult.
The Solution: Azeotropic Co-evaporation We utilize the principle of azeotropic distillation. Toluene forms a binary azeotrope with thionyl chloride, depressing the boiling point and "dragging" the impurity out of the mixture.
Protocol:
-
Concentrate: Remove the bulk of excess
via rotary evaporation (water bath < 40°C). -
Dilute: Add anhydrous toluene (approx. 2-3x the volume of the crude oil).
-
Evaporate: Re-concentrate the mixture. The toluene will carry off the stubborn
traces. -
Repeat: Perform this "chase" step 2–3 times.
-
Verify: A clean crude acid chloride should not smell acrid/sulfurous (though this is subjective; NMR is safer).
Caption: Figure 1. Iterative azeotropic removal of thionyl chloride using toluene.
Module B: Vacuum Distillation (Liquids)
Applicability: Volatile acid chlorides stable < 150°C.[1]
This is the industry standard for purification. However, HCl and
Critical Setup Requirements:
-
The Trap: You must use a liquid nitrogen or dry ice/acetone trap between the distillation rig and the vacuum pump.[2]
-
The Scrubber: For large scales, place a KOH/NaOH drying tower before the cold trap to neutralize acid vapors.
Step-by-Step:
-
Assemble: Use a short-path distillation head or Kugelrohr apparatus. Grease all joints with high-vacuum grease (Dow Corning) or use Teflon sleeves.
-
Degas: Apply vacuum gradually. Dissolved HCl will bubble furiously. If you pull vacuum too fast, the liquid will "bump" into the receiver.
-
Heat: Use an oil bath. Do not use a heat gun (uneven heating causes decomposition).
-
Collect: Discard the first 5-10% (forerun), which contains residual volatiles. Collect the steady boiling fraction.
Module C: Recrystallization (Solids)
Applicability: High molecular weight acid chlorides (e.g., nitrobenzoyl chlorides).
Solvent Selection: You need a non-nucleophilic, non-protic solvent.
-
Good: Hexane, Heptane, Toluene, Petroleum Ether.
-
Forbidden: Ethanol, Methanol, Water, Diethyl Ether (often too wet unless freshly distilled from Na/Benzophenone).
Protocol (Schlenk Technique):
-
Place crude solid in a Schlenk flask under
or Ar. -
Add minimum boiling anhydrous hexane (or toluene for more polar compounds).
-
If insoluble impurities remain (like amine salts), filter hot through a glass frit (under inert gas).
-
Cool slowly to room temperature, then to -20°C.
-
Remove supernatant via syringe or cannula filtration.
-
Dry crystals under high vacuum.
Module D: "Flash" Chromatography
Applicability: EXTREME CAUTION. Only for acid chlorides that cannot be distilled or crystallized.
Silica gel is acidic and contains water (approx. 4-5% by weight). This kills acid chlorides.
The "Rapid-Fire" Method:
-
Stationary Phase: Use Neutral Alumina (Grade I) or High-Activity Silica (dried in an oven at 120°C for 12 hours).
-
Eluent: Strictly anhydrous Hexane/Ethyl Acetate.
-
Speed: This is a race. Run the column as fast as possible.
-
Sacrificial Loading: Pre-wash the column with a small amount of the crude acid chloride (or trimethylsilyl chloride) to scavenge water on the silica, then run your actual product.
Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| Product Fumes in Air | Hydrolysis (Reaction with moisture in air) | This is normal for low MW acid chlorides. Handle only in a fume hood. Store in Schlenk tubes or sealed ampoules. |
| Liquid turns Yellow/Red | Decomposition or Iron Contamination | Distill immediately. If color persists, it may be trace elemental sulfur (from |
| "Sludge" formation | Polymerization or Anhydride formation | Product has hydrolyzed and reacted with itself. Irreversible. Restart synthesis. Ensure strictly anhydrous conditions next time. |
| Pump Oil turns cloudy | Acid contamination | Your trap failed. Change oil immediately to prevent pump corrosion. Install a caustic scrubber. |
| Solid won't dissolve | Amine Hydrochloride salts | If you used a base (pyridine/Et3N) in the synthesis, this is the salt byproduct. Filter it off under inert atmosphere. |
Frequently Asked Questions (FAQs)
Q: Can I store acid chlorides in plastic containers? A: No. Acid chlorides can leach plasticizers and react with certain polymers. Always store in glass with Teflon-lined caps or glass stoppers. Parafilm is useless here; it will dissolve.
Q: My acid chloride solidified in the bottle. How do I get it out? A: Gently warm the bottle in a water bath (if the MP is low). If it is a high MP solid, you may need to chip it out under a flow of Nitrogen or dissolve it in dry DCM and transfer it.
Q: Can I use TLC to monitor the purity? A: Not directly. The acid chloride will hydrolyze on the plate.
-
Technique: Take a small aliquot (1 drop), quench it in excess Methanol (to form the methyl ester), then run TLC on the ester. This gives a stable spot.
Q: I don't have a Kugelrohr. Can I use a regular rotovap for distillation? A: Generally, no. Rotovap seals are rarely tight enough for high-vacuum distillation of high-boiling acid chlorides, and the vapor path is too long (product will condense in the neck). Use a short-path distillation head.
Decision Matrix
Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on physical properties.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative source on specific chemical purification protocols, including the linseed oil method for thionyl chloride).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride synthesis and distillation).
-
University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. "Workup and Purification."[1][2][3][4][5][6] (Practical guide on handling moisture-sensitive reagents). Link
-
Sigma-Aldrich. (2023). Handling Moisture-Sensitive Reagents. Technical Bulletin AL-134. (Safety and equipment setups). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 6. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
minimizing side reactions during acylation with amide-substituted acid chlorides
Technical Support Center: Acylation with Amide-Substituted Acid Chlorides
Case ID: #ACYL-CL-001 Status: Active Subject: Minimizing Side Reactions (Cyclization, Racemization, Hydrolysis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely here because your acylation reaction using an amide-substituted acid chloride (e.g., N-acyl amino acid chloride) has failed to yield the expected product, or you are observing significant racemization.
The Core Problem: Amide-substituted acid chlorides are "bifunctional time bombs." The highly electrophilic acid chloride (
This guide provides the mechanistic insight and protocols required to suppress this "self-destruct" sequence.
Module 1: The "Self-Destruct" Sequence (Azlactone Formation)
The most common failure mode is the formation of 5(4H)-oxazolones (azlactones). Unlike standard acid chlorides, your reagent can react with itself before it ever sees your nucleophile.
Mechanistic Pathway
The oxygen atom of the amide backbone attacks the carbonyl carbon of the acid chloride. This forms a cyclic intermediate that rapidly eliminates HCl to form the oxazolone. This species is chemically distinct from your starting material and often less reactive toward hindered amines, or it reacts to form a racemized product.
Figure 1: The competition between desired acylation (green path) and azlactone formation (red path). The azlactone pathway is the primary cause of racemization.
Module 2: Critical Control Points
To win the kinetic race against cyclization, you must manipulate three variables: Base Sterics , Temperature , and Solvent Polarity .
Base Selection: The "Collidine" Rule
Never use strong, unhindered bases (e.g., Triethylamine, DIPEA) during the coupling step if racemization is a concern. They act as "shuttles" that deprotonate the amide nitrogen or the
| Base Type | Examples | Risk Level | Mechanism of Failure |
| Strong/Unhindered | Triethylamine (TEA) | Critical | Promotes rapid enolization and oxazolone formation. |
| Strong/Hindered | DIPEA (Hünig's Base) | High | Still basic enough to promote |
| Weak/Hindered | 2,4,6-Collidine (TMP) | Low (Recommended) | Sufficient to neutralize HCl but too sterically bulked to abstract protons efficiently. |
| Inorganic/Biphasic | Minimal | Used in Schotten-Baumann conditions; base is sequestered in water, away from the organic acid chloride. |
Temperature Control
-
Standard:
to . -
Reasoning: The intermolecular reaction (your desired coupling) has a lower activation energy than the intramolecular cyclization. Lower temperatures kinetically favor the desired bimolecular pathway.
Solvent Choice
-
Avoid: DMF or DMSO (unless necessary for solubility). DMF can react with acid chlorides to form Vilsmeier-type salts, further complicating the mixture.
-
Preferred: DCM (Dichloromethane) or THF (Tetrahydrofuran).
-
Advanced: Dioxane has been shown to suppress certain side reactions due to its solvation properties.
Module 3: Troubleshooting Protocols
Protocol A: The "Collidine" Method (Anhydrous)
Best for water-sensitive substrates or high-value intermediates.
-
Preparation: Dissolve the amine nucleophile (1.0 equiv) and 2,4,6-collidine (1.0–1.2 equiv) in dry DCM. Cool to
. -
Addition: Dissolve the amide-substituted acid chloride (1.0–1.1 equiv) in minimal dry DCM. Add this solution dropwise to the amine mixture.
-
Note: Adding the acid chloride to the amine ensures the acid chloride is immediately captured by the nucleophile, keeping its steady-state concentration low (minimizing self-reaction).
-
-
Monitoring: Stir at
for 30–60 mins. Monitor by TLC/LCMS. -
Quench: Quench with 0.5M HCl (aq) to remove the collidine and any unreacted amine.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for robust substrates and preventing racemization via base sequestration.
-
Aqueous Phase: Dissolve the amine nucleophile in 1M
or sat. (approx. 2 equiv of base). -
Organic Phase: Dissolve the acid chloride in DCM or EtOAc.
-
Reaction: Add the organic phase to the rapidly stirring aqueous phase at
.
Module 4: Diagnostic Workflow (FAQ)
Q1: I see a peak in LCMS that is [M-HCl], but it's not my product. What is it? A: This is the Oxazolone (Azlactone) .[5]
-
Diagnosis: You likely used a base that was too strong or mixed the reagents too slowly without cooling.
-
Fix: Switch to Protocol A (Collidine) or Protocol B. Ensure the acid chloride is fresh.
Q2: My product is formed, but the chiral purity dropped from 99% to 80% ee. A: Racemization occurred via the enolization of the oxazolone intermediate.
-
Diagnosis: Even if the oxazolone eventually opens up to form your product, it racemizes rapidly while in the ring form.
-
Fix: Use Fmoc-Cl type protection if possible (carbamates are more stable than amides). If you must use an amide-acid chloride, use Schotten-Baumann conditions (Protocol B) to keep the base away from the activated species.
Q3: I am getting low yields and a lot of precipitate. A: You may be seeing Oligomerization .
-
Diagnosis: If the acid chloride concentration is too high relative to the amine, it may react with itself (if the amide N is unprotected) or polymerize.
-
Fix: Reverse addition. Add the acid chloride slowly to a concentrated solution of the amine. This ensures the acid chloride is the limiting reagent at the moment of mixing.
Q4: Can I store the acid chloride? A: Generally, No .
-
Reason: Amide-substituted acid chlorides are autocatalytic in their decomposition. Moisture hydrolyzes them to acids, which then catalyze further degradation.
-
Fix: Generate in situ using Triphosgene (BTC) or 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) and use immediately.
Visual Troubleshooting Guide
Figure 2: Decision tree for diagnosing reaction failures.
References
-
Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids: Synthesis and Utility in Peptide Synthesis. The Journal of Organic Chemistry. Link
- Relevance: Establishes the baseline stability of Fmoc-chlorides vs. amide-substituted chlorides and the role of oxazolones.
-
Gilon, C., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings. Journal of Peptide Research. Link
- Relevance: Defines the "Triphosgene/Collidine" protocol for minimizing side reactions.
-
Diago-Meseguer, J., et al. (1980). New Reagent for the Synthesis of Amides: T3P. Synthesis. Link
- Relevance: While about T3P, this paper contrasts acid chloride instabilities and highlights the necessity of base regulation (collidine/pyridine)
-
Benoiton, N. L. (1983). Oxazolone Formation and Racemization in Peptide Synthesis. The Peptides.[6][7][8] Link
- Relevance: The definitive mechanistic review on how amide-substituted activated esters/chlorides cyclize to azlactones.
Sources
- 1. youtube.com [youtube.com]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. youtube.com [youtube.com]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
handling precautions for 4-(dimethylcarbamoyl)benzoyl chloride in the lab
The following Technical Support Guide is designed for 4-(dimethylcarbamoyl)benzoyl chloride .
⚠️ SCOPE VERIFICATION (CRITICAL): Before proceeding, verify your chemical structure. There is a frequent nomenclature confusion between two distinct compounds:
-
Target Compound: 4-(dimethylcarbamoyl)benzoyl chloride (Terephthalic acid derivative). Structure: Cl-CO-C6H4-CO-N(CH3)2. This guide focuses on this bifunctional linker.
-
Common Confusion: 4-(dimethylamino)benzoyl chloride (Aniline derivative, CAS 4755-50-4).[1] Structure: Cl-CO-C6H4-N(CH3)2. If you are working with the amino-derivative, the safety profile is similar, but the reactivity (electron-rich aromatic ring) differs significantly.
Status: Operational Role: Senior Application Scientist Subject: Handling, Reactivity, and Troubleshooting Guide
Part 1: Critical Safety & Handling (The "Must Knows")
This compound combines the high reactivity of an acid chloride with the polarity of a dimethylamide . It is a moisture-sensitive electrophile used primarily as a building block in drug discovery (e.g., PROTAC linkers, peptidomimetics).
Hazard Profile Summary
| Hazard Class | Classification | Critical Note |
| Corrosivity | Skin Corr.[2] 1B / Eye Dam. 1 | Causes irreversible tissue damage on contact. Lachrymator (tear gas effect). |
| Reactivity | Water Reactive | Reacts violently with water/humidity to release HCl gas and the corresponding carboxylic acid. |
| Physical State | Solid (Low Melting Point) | Often appears as a white to off-white solid. May liquefy slightly if impure or wet. |
The "Dry Chain" Protocol
Q: I opened the bottle and it started "smoking." Is the compound ruined? A: The "smoke" is hydrochloric acid (HCl) mist formed by the acid chloride reacting with atmospheric moisture.
-
Immediate Action: Close the container immediately.
-
Diagnosis: Surface hydrolysis has occurred. If the bulk solid is still free-flowing and white, it is likely salvageable. If it has turned into a sticky paste or hard crust, significant degradation has occurred.
-
Prevention: Use the Inert Gas Blanket technique. Never open the stock bottle in open air if humidity >30%. Use a glovebox or a cone-of-nitrogen setup in a fume hood.
Recommended PPE & Engineering Controls
-
Respiratory: Work strictly in a chemical fume hood. If handling outside a hood (not recommended), a full-face respirator with acid gas cartridges (Type E or ABEK) is mandatory.
-
Skin: Double-gloving is required.
-
Inner: Nitrile (4 mil).
-
Outer: Neoprene or extended-cuff Nitrile (8 mil). Acid chlorides permeate standard nitrile quickly.
-
Part 2: Experimental Troubleshooting (FAQs)
Solubility & Solvent Selection
Q: The compound is not dissolving completely in my standard solvent (Hexane/Ether). What should I use? A: Unlike simple benzoyl chloride, the dimethylamide group significantly increases polarity.
-
Incompatible (Poor Solubility): Hexanes, Pentane, Diethyl Ether (often forms oils or gums).
-
Compatible (Good Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN).
-
Forbidden (Reactive): Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines (unless they are the reactant).
Solvent Decision Matrix:
Figure 1: Solvent selection logic. Note that the amide moiety requires polar aprotic solvents for optimal solubility.
Reaction Failures (Low Yield)
Q: My LCMS shows a mass corresponding to the carboxylic acid (M+17 mass shift from chloride) instead of my product. A: This indicates Hydrolysis . The chloride has been replaced by an OH group.
-
Root Cause 1: Wet Solvent. The amide group is hygroscopic. Even "anhydrous" solvents from a bottle can contain enough water to quench this reagent.
-
Fix: Use freshly distilled solvents or molecular sieves (3Å or 4Å) activated at 300°C.
-
-
Root Cause 2: Wet Base. If using an inorganic base (e.g., K2CO3, Cs2CO3), it must be oven-dried. Water adsorbed on the base surface will destroy the acid chloride.
-
Fix: Switch to organic bases (TEA, DIPEA) that have been distilled over CaH2 or KOH.
-
Purification Issues
Q: I see a new spot on TLC that trails/streaks. Is it my product? A: If you are performing a reaction and see a streaking spot near the baseline (in non-polar eluent), it is likely 4-(dimethylcarbamoyl)benzoic acid , the hydrolysis byproduct.
-
Removal:
-
Acidic Wash: The byproduct is a carboxylic acid.[3] Wash the organic layer with saturated NaHCO3 (sodium bicarbonate). The acid will deprotonate and move to the aqueous layer.
-
Note: The amide group is stable to mild basic wash.
-
Part 3: Storage & Stability[5]
Q: Can I store this in the fridge? A: Yes, but with strict protocols.
-
Temperature: 2°C to 8°C is optimal to slow hydrolysis.
-
The Thaw Rule: You MUST allow the bottle to warm to room temperature before opening.
-
Reasoning: Opening a cold bottle in warm air causes immediate condensation of atmospheric water onto the solid. This water will react and degrade the remaining stock.
-
-
Secondary Containment: Store the bottle inside a secondary jar containing desiccant packets (Silica gel or Drierite) and seal the outer jar with Parafilm.
Part 4: Waste Disposal & Quenching Protocol[4]
NEVER pour the pure acid chloride into a waste container or down the drain. It may react violently with other wastes.
Quenching Workflow (Small Scale < 5g):
-
Setup: Place a beaker with 10% Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3) solution in the fume hood. Ice bath is recommended.
-
Dilution: Dissolve the residual acid chloride in a small amount of non-reactive solvent (DCM or Acetone).
-
Addition: Slowly add the organic solution to the basic aqueous solution.
-
Observation: Bubbling (CO2 release) is normal.
-
-
Completion: Stir until bubbling ceases and the organic layer (if immiscible) is clear.
-
Disposal: Check pH. If neutral/basic, dispose of as aqueous/organic chemical waste according to local EHS regulations.
Figure 2: Safe quenching protocol for acid chloride residues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4400782, 4-(Dimethylamino)benzoyl chloride. (Note: Cited for comparative hazard data of benzoyl chloride derivatives). Retrieved from [Link]
-
University of California, Merced (2025). Standard Operating Procedure: Hydrochloric Acid and Acid Chlorides. Retrieved from [Link]
(Note: While specific commercial SDS for "4-(dimethylcarbamoyl)benzoyl chloride" is rare due to its specialized nature, the handling protocols are derived from the homologous "Terephthaloyl chloride" and "Benzoyl chloride" classes.)
Sources
solvent selection for reactions involving 4-(dimethylcarbamoyl)benzoyl chloride
The following technical guide is designed as a specialized support resource for researchers working with 4-(dimethylcarbamoyl)benzoyl chloride .
Important Chemical Distinction: This guide specifically addresses 4-(dimethylcarbamoyl)benzoyl chloride (a terephthalic acid derivative, containing an amide group and an acid chloride).
-
Note: This is distinct from 4-(dimethylamino)benzoyl chloride (an aniline derivative). The presence of the carbamoyl moiety (
) significantly increases the polarity of the molecule compared to standard benzoyl chloride, altering solubility profiles and solvent selection logic.
Topic: 4-(dimethylcarbamoyl)benzoyl chloride | CAS: (Generic Terephthaloyl derivative) Document ID: TS-SOLV-4DCBC | Version: 2.1
Module 1: Solvent Compatibility Matrix
Executive Summary: The dual functionality of this molecule (reactive electrophile + polar amide) creates a narrow window for solvent selection. You must balance the inertness required for the acid chloride with the polarity required to solvate the dimethylamide motif.
Quick Reference Table: Solvent Suitability
| Solvent Class | Specific Solvent | Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Optimal | Excellent solubility for the amide moiety; inert to acid chloride. Low boiling point facilitates removal. |
| Ethers | THF (Anhydrous) | Good | Good solubility. Critical: Must be stabilized and peroxide-free.[1] Commercial "dry" THF is recommended. |
| Green Alts | 2-MeTHF | Excellent | Higher boiling point than THF; separates better from water during workup. Biogenic alternative to DCM. |
| Polar Aprotic | DMF / DMAc | High Risk | WARNING: Acid chlorides can react with DMF to form Vilsmeier-Haack reagents (iminium salts), leading to impurities. |
| Sulfoxides | DMSO | Prohibited | DANGER: Reacts violently with acid chlorides (Pummerer-like reaction). Risk of explosion or toxic gas evolution.[2] |
| Hydrocarbons | Toluene / Hexane | Poor | The polar carbamoyl group often leads to oiling out or precipitation in non-polar aromatics/aliphatics. |
| Protic | Water / Alcohols | Prohibited | Immediate hydrolysis to 4-(dimethylcarbamoyl)benzoic acid or esterification. |
Module 2: Critical Troubleshooting (FAQs)
Q1: "I used DMF to improve solubility, but my yield is low and the product is colored. Why?"
Diagnosis: You likely triggered a Vilsmeier-type side reaction. Mechanism: The electrophilic acid chloride attacks the oxygen of the DMF amide. This forms a reactive iminium salt intermediate. Solution:
-
Switch Solvent: Use N-Methyl-2-pyrrolidone (NMP) if high polarity is absolutely required, as it is sterically less prone to this reaction than DMF, though still risky.
-
Best Practice: Stick to DCM or 2-MeTHF . If the compound is not dissolving, use a larger volume of solvent rather than switching to reactive polar aprotic solvents.
Q2: "My reaction mixture turned into a viscous gum in Toluene."
Diagnosis: "Oiling out" due to polarity mismatch. Explanation: The 4-(dimethylcarbamoyl) group is highly polar. While the benzoyl chloride end is lipophilic, the amide dominates the physical properties. Toluene lacks the dipole moment to keep the amide in solution at lower temperatures. Fix: Add a co-solvent.[3] A 10-20% addition of THF or Acetonitrile (anhydrous) to the Toluene will usually resolubilize the gum.
Q3: "Can I use DMSO for NMR analysis of the starting material?"
Answer: NO. Reason: DMSO reacts with acid chlorides. This will not only degrade your sample (giving you a spectrum of the carboxylic acid + decomposition products) but can also evolve HCl gas and heat in the NMR tube. Alternative: Use CDCl3 (Chloroform-d) or CD2Cl2 (Dichloromethane-d2). If solubility is an issue, Acetonitrile-d3 is the safest polar alternative.
Module 3: Green Chemistry & Process Optimization[1]
For drug development workflows requiring Class 1 solvent avoidance (e.g., replacing DCM), we recommend 2-Methyltetrahydrofuran (2-MeTHF) .
Why 2-MeTHF?
-
Solubility: It solvates the amide functionality of 4-(dimethylcarbamoyl)benzoyl chloride better than Toluene.
-
Work-up: Unlike THF, 2-MeTHF is immiscible with water.[1][4] You can perform the reaction and the subsequent aqueous wash (to remove amine salts) in the same solvent, eliminating a solvent swap step.
-
Stability: It has a higher boiling point (80°C) than THF, allowing for faster reaction kinetics if heating is required.
Comparative Protocol: Amidation Reaction
Standard conditions vs. Green optimization
| Parameter | Traditional (DCM) | Green Optimized (2-MeTHF) |
| Concentration | 0.1 M - 0.2 M | 0.2 M - 0.5 M (Higher solubility limit) |
| Base | Triethylamine (Et3N) | Diisopropylethylamine (DIPEA) or Aqueous Carbonate (Schotten-Baumann) |
| Temperature | 0°C to RT | RT to 60°C |
| Workup | Wash with water -> Dry -> Evaporate | Wash with Brine -> Phase separate -> Crystallize directly |
Module 4: Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the safest solvent for your specific reaction conditions.
Caption: Logical flow for selecting a solvent. Green nodes indicate recommended solvents; Red nodes indicate incompatible solvents due to reactivity.
Figure 2: Recommended Reaction Workflow (2-MeTHF System)
A self-validating protocol to minimize hydrolysis and maximize yield.
Caption: Optimized workflow using 2-MeTHF. Step 3 is critical: exothermic control prevents hydrolysis by ambient moisture.
References
-
Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Engineering. Retrieved March 3, 2026, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acid Chloride/DMF Vilsmeier reactivity mechanisms).
- Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
Sources
Validation & Comparative
A Researcher's Guide to NMR Differentiation of 4-(dimethylcarbamoyl)benzoyl chloride and 4-(dimethylcarbamoyl)benzoic acid
In the realm of synthetic chemistry and drug development, the precise characterization of intermediates and final products is paramount. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral features of two closely related compounds: 4-(dimethylcarbamoyl)benzoyl chloride and 4-(dimethylcarbamoyl)benzoic acid. Understanding their distinct NMR signatures is crucial for confirming reaction completion, assessing purity, and ensuring the correct molecular structure.
This document will delve into the theoretical underpinnings of the expected spectral differences, provide detailed experimental protocols for acquiring high-quality NMR data, and present a clear, comparative analysis of their ¹H and ¹³C NMR spectra.
The Chemical Challenge: Acyl Chloride vs. Carboxylic Acid
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The increased reactivity of the acyl chloride makes it a versatile intermediate for the formation of esters, amides, and other carbonyl derivatives. However, incomplete conversion or subsequent hydrolysis of the acyl chloride can lead to mixtures that are difficult to characterize without careful spectroscopic analysis. NMR spectroscopy stands as a powerful, non-destructive technique to unequivocally differentiate between these two species.
The core structural difference lies in the group attached to the carbonyl carbon: a hydroxyl group (-OH) in the carboxylic acid versus a chlorine atom (-Cl) in the acyl chloride. This seemingly small change induces significant and predictable shifts in the NMR spectra of nearby nuclei.
¹H NMR Spectroscopy: A Tale of Two Protons
The most dramatic and diagnostically useful difference in the ¹H NMR spectra of 4-(dimethylcarbamoyl)benzoic acid and its corresponding acyl chloride is the presence or absence of the acidic proton of the carboxyl group.
-
4-(dimethylcarbamoyl)benzoic acid: The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. The exact chemical shift and broadness of this peak can be highly variable, depending on factors such as concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange. A simple D₂O exchange experiment can confirm the assignment of this peak; upon shaking the sample with a drop of D₂O, the carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.
-
4-(dimethylcarbamoyl)benzoyl chloride: This compound lacks the acidic proton, and therefore, the characteristic broad singlet between 10-13 ppm will be absent.
The other protons in the molecules will also exhibit subtle but meaningful differences in their chemical shifts.
-
Aromatic Protons: Both molecules will display two sets of doublets in the aromatic region, corresponding to the four protons on the 1,4-disubstituted benzene ring. The electron-withdrawing nature of the carbonyl group influences the chemical shifts of these protons. The change from a -COOH group to a -COCl group, which is more electron-withdrawing, is expected to cause a downfield shift (to a higher ppm value) for the aromatic protons. The protons ortho to the carbonyl group will be the most affected.
-
N,N-dimethyl Protons: The two methyl groups of the dimethylcarbamoyl moiety are equivalent and will appear as a single sharp singlet. The chemical shift of this singlet is also influenced by the substituent at the para position. The greater electron-withdrawing capacity of the benzoyl chloride group compared to the benzoic acid group will likely lead to a slight downfield shift for these methyl protons as well. For 4-(N,N-dimethyl)benzoic acid, this singlet is expected around 2.8-3.1 ppm.
¹³C NMR Spectroscopy: Unmasking the Carbonyl
The ¹³C NMR spectrum provides complementary and often more definitive information for distinguishing between the two compounds, primarily through the chemical shift of the carbonyl carbon.
-
Carbonyl Carbon (C=O): This is the most telling signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon is highly sensitive to the nature of the substituent attached to it.
-
Carboxylic acids typically show a carbonyl carbon resonance in the range of 160-185 ppm.
-
Acyl chlorides , on the other hand, have a more deshielded carbonyl carbon due to the strong electron-withdrawing inductive effect of the chlorine atom. Their carbonyl carbons typically resonate further downfield, often in the range of 165-190 ppm. This downfield shift is a key diagnostic feature. While there can be some overlap in the ranges for carboxylic acid derivatives, the trend of acyl chlorides being more downfield than their corresponding carboxylic acids is consistent.
-
-
Aromatic Carbons: Similar to the ¹H NMR, the chemical shifts of the aromatic carbons will be affected by the change in the para substituent. The carbon attached to the carbonyl group (ipso-carbon) and the other aromatic carbons will experience shifts, though these may be less straightforward to predict without specific reference data. Generally, the more electron-withdrawing benzoyl chloride group will cause a downfield shift for the ipso-carbon.
-
N,N-dimethyl Carbons: The two methyl carbons of the dimethylcarbamoyl group will appear as a single resonance. The chemical shift will be slightly downfield in the acyl chloride compared to the carboxylic acid due to the stronger electron-withdrawing effect transmitted through the aromatic ring.
Summary of Expected NMR Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 4-(dimethylcarbamoyl)benzoic acid | -COOH: ~10-13 (broad s, 1H) Aromatic: ~7.5-8.2 (two d, 4H) -N(CH₃)₂: ~2.9-3.1 (s, 6H) | C=O (acid): ~165-175 Aromatic: ~125-150 -N(CH₃)₂: ~35-40 C=O (amide): ~168-172 |
| 4-(dimethylcarbamoyl)benzoyl chloride | Aromatic: ~7.8-8.5 (two d, 4H) -N(CH₃)₂: ~3.0-3.3 (s, 6H) | C=O (acyl chloride): ~168-180 Aromatic: ~128-155 -N(CH₃)₂: ~36-42 C=O (amide): ~167-171 |
Note: These are estimated chemical shift ranges and can vary depending on the solvent and spectrometer frequency.
Experimental Protocols
I. Sample Preparation for NMR Analysis
A. For 4-(dimethylcarbamoyl)benzoic acid:
-
Weighing: Accurately weigh 5-25 mg of the carboxylic acid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
B. For 4-(dimethylcarbamoyl)benzoyl chloride (Special Precautions):
Acyl chlorides are highly reactive and moisture-sensitive. Hydrolysis to the corresponding carboxylic acid can occur rapidly in the presence of water. Therefore, stringent anhydrous conditions are necessary.
-
Drying: Ensure all glassware (vial, pipette, NMR tube) is thoroughly dried in an oven and cooled in a desiccator before use.
-
Solvent Choice: Use an anhydrous deuterated solvent. CDCl₃ is a common choice, but care should be taken as it can be slightly acidic. Anhydrous CD₂Cl₂ or benzene-d₆ are also good alternatives. Avoid protic solvents or those that may react with the acyl chloride (e.g., DMSO can be problematic).
-
Inert Atmosphere: Perform the sample preparation under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the sample will not be analyzed immediately.
-
Dissolution and Transfer: Follow the same dissolution and filtration steps as for the carboxylic acid, but execute them quickly to minimize exposure to atmospheric moisture.
-
Sealing: After capping, you may consider wrapping the cap with a small strip of Parafilm for extra protection against moisture ingress, ensuring it is not too low on the tube.
II. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to include the downfield region up to at least 14 ppm to observe the carboxylic acid proton.
-
Set the receiver gain appropriately to avoid clipping the solvent signal while maintaining good sensitivity for the analyte peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbons which can have long relaxation times and appear weaker.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizing the Key Differences
The following diagrams illustrate the molecular structures and highlight the key distinguishing features in their NMR spectra.
Caption: Key NMR spectral differences between the carboxylic acid and acyl chloride.
Caption: Workflow for NMR-based reaction monitoring.
Conclusion
The NMR characterization of 4-(dimethylcarbamoyl)benzoyl chloride versus its carboxylic acid precursor is straightforward when focusing on key diagnostic signals. The presence of a broad, exchangeable proton signal between 10-13 ppm in the ¹H NMR spectrum is a definitive indicator of the carboxylic acid. Concurrently, the absence of this signal, coupled with a downfield shift of the carbonyl carbon resonance to the ~168-180 ppm region in the ¹³C NMR spectrum, confirms the successful formation of the acyl chloride. By adhering to meticulous sample preparation techniques, particularly for the moisture-sensitive acyl chloride, researchers can obtain high-fidelity NMR data to confidently assess their chemical transformations.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange. (2018, December 17). Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Available at: [Link]
-
Carboxylic Acid Spectroscopy - CH 336 - Oregon State University. Available at: [Link]
-
Supporting Information - ScienceOpen. Available at: [Link]
-
NMR Sample Preparation - University of Arizona. Available at: [Link]
-
NMR Spectroscopy - Organic Chemistry Data & Info. (2020, February 14). Available at: [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17). Available at: [Link]
-
NMR Sample Preparation - University of Regensburg. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]
-
Sample Preparation - Max T. Rogers NMR - Michigan State University. Available at: [Link]
-
What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. (2021, October 9). Available at: [Link]
- Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A
Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of 4-(Dimethylcarbamoyl)benzoyl (DMCB) Derivatives: A Comparative Evaluation for LC-MS/MS Workflows
Introduction: The Analytical Challenge and the DMCB Solution
In targeted LC-MS/MS metabolomics and pharmacokinetic profiling, the quantitation of trace polar analytes (such as neurochemicals, biogenic amines, and steroidal alcohols) is often hindered by poor reversed-phase chromatographic retention and low electrospray ionization (ESI) efficiency. While traditional Benzoyl (Bz) and 4-(Dimethylamino)benzoyl (DMAB) derivatization tags are widely used to overcome these issues [1], they present distinct analytical compromises. Benzoyl tags often lack the proton affinity required for ultra-high sensitivity, whereas DMAB tags, possessing a highly basic tertiary amine, are prone to severe in-source fragmentation, which depletes the precursor ion population before it ever reaches the collision cell.
Enter the 4-(dimethylcarbamoyl)benzoyl (DMCB) tag. By replacing the highly basic amine with a tertiary amide (dimethylcarbamoyl), the DMCB moiety provides a "Goldilocks" solution: it is sufficiently basic to ensure excellent protonation in positive-ion ESI, yet stable enough to survive the source intact. Furthermore, during Collision-Induced Dissociation (CID), DMCB derivatives yield an exceptionally stable and abundant acylium reporter ion, making them ideal for high-throughput Multiple Reaction Monitoring (MRM) assays.
Mechanistic Causality: CID Fragmentation Pathways of DMCB Derivatives
To design a robust MRM assay, one must understand the exact causality behind the fragmentation of the DMCB-analyte complex. When a DMCB-derivatized molecule (nominal mass shift of +175 Da) enters the collision cell as a protonated precursor
The Three Primary Fragmentation Pathways
-
Pathway A (The Primary Reporter): The most energetically favorable cleavage occurs at the newly formed ester or amide bond connecting the tag to the analyte. The para-dimethylcarbamoyl group donates electron density through resonance, stabilizing the resulting DMCB acylium ion (
) at m/z 176.07 . This is the dominant fragment and the preferred quantifier ion for MRM transitions. -
Pathway B (The Secondary Reporter): Higher collision energies induce cleavage of the tertiary amide bond within the tag itself, yielding the dimethylcarbamoyl cation (
) at m/z 72.04 . This serves as an excellent qualifier ion. -
Pathway C (CO Neutral Loss): The acylium ion (m/z 176.07) can undergo a subsequent neutral loss of carbon monoxide (-28 Da) to form the aryl cation (
) at m/z 148.08 . The ratio of m/z 176 to 148 is highly reproducible and serves as a diagnostic tool for confirming the presence of the benzoyl structural motif [3].
Caption: CID Fragmentation pathways of 4-(dimethylcarbamoyl)benzoyl (DMCB) derivatives in LC-MS/MS.
Comparative Performance Data
To objectively evaluate DMCB against industry-standard alternatives, we must look at the empirical data regarding mass shifts, ionization efficiencies, and fragmentation dynamics.
| Derivatization Tag | Mass Shift (Da) | Primary Reporter Ion (m/z) | Positive ESI Efficiency | In-Source Fragmentation | LC Retention Shift (RP-C18) |
| Benzoyl (Bz) | +104 | 105.03 | Moderate | Low | High |
| 4-(Dimethylamino)benzoyl (DMAB) | +147 | 148.07 | Very High | High (Due to basic amine) | Moderate |
| 4-(Dimethylcarbamoyl)benzoyl (DMCB) | +175 | 176.07 | High | Low (Stable tertiary amide) | Very High |
Analytical Insight: While DMAB provides slightly higher raw ESI efficiency due to its highly basic amine, the DMCB tag yields a much higher usable signal in the collision cell because it resists premature dissociation in the ESI source. Furthermore, the higher mass shift (+175 Da) pushes low-molecular-weight analytes out of the low-mass matrix interference zone (typically < m/z 200), significantly improving the Signal-to-Noise (S/N) ratio.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol for DMCB derivatization incorporates internal safeguards to ensure that matrix effects, derivatization efficiency, and extraction recoveries are mathematically accounted for.
Reagents Required
-
Derivatization Reagent: 20 mM 4-(dimethylcarbamoyl)benzoyl chloride (DMCB-Cl) in anhydrous acetonitrile.
-
Buffer: 100 mM Sodium Carbonate (
), pH 10.0. -
Internal Standard (SIL-IS):
or stable-isotope labeled analog of the target analyte.
Step-by-Step Methodology
-
Pre-Extraction Spiking (The Self-Validation Step): Spike 10 µL of the SIL-IS directly into 100 µL of the raw biological matrix (e.g., plasma). Causality: Spiking before extraction and derivatization ensures that the SIL-IS undergoes the exact same kinetic limitations and matrix suppression as the endogenous analyte. Any drop in derivatization efficiency will equally affect the IS, keeping the analyte/IS ratio perfectly calibrated.
-
Alkaline Derivatization: Add 50 µL of the pH 10 buffer, followed by 50 µL of the DMCB-Cl reagent. Vortex immediately and incubate at 60°C for 15 minutes. Causality: The alkaline pH is critical to deprotonate target nucleophiles (amines/hydroxyls), rendering them reactive. The 60°C incubation provides the thermal energy required to overcome the steric hindrance of the bulky para-substituted benzoyl chloride.
-
Reaction Quenching & SPE Clean-up: Add 20 µL of 5% ammonium hydroxide to quench the reaction, then process the sample through a polymeric Reversed-Phase Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). Wash with 5% methanol and elute with 100% acetonitrile. Causality: Unreacted DMCB-Cl rapidly hydrolyzes into DMCB-OH (the carboxylic acid). If injected directly, this massive excess of DMCB-OH will co-elute near the void volume, causing catastrophic ion suppression in the ESI source. SPE physically separates the highly retained DMCB-analyte from the hydrolyzed reagent.
-
LC-MS/MS Acquisition: Inject 2 µL onto a sub-2 µm C18 column. Operate the triple quadrupole in positive ESI MRM mode, monitoring the
transition for quantitation, and for qualification.
Caption: Self-validating workflow for DMCB derivatization and targeted LC-MS/MS quantification.
Conclusion
For analytical scientists struggling with the detection limits of small polar molecules, 4-(dimethylcarbamoyl)benzoyl (DMCB) derivatization offers a superior alternative to traditional benzoylation. By leveraging the specific proton affinity of the tertiary amide and the resonance-stabilized formation of the m/z 176.07 acylium ion, DMCB provides a highly predictable, sensitive, and robust framework for targeted LC-MS/MS assays.
References
-
Wong, J. M., et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." Frontiers in Bioengineering and Biotechnology, 2015. URL:[Link]
-
Grützmacher, H.-F., & Schubert, R. "Substituent effects in the mass spectra of benzoyl hetarenes." Organic Mass Spectrometry, 1979. URL:[Link]
-
El-Gaby, M. S. A., et al. "Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes." Polycyclic Aromatic Compounds, 2007. URL:[Link]
Comparative Guide: Oxalyl Chloride vs. Thionyl Chloride for 4-(Dimethylcarbamoyl)benzoyl Chloride Synthesis
Executive Summary
Recommendation: Oxalyl Chloride (
While Thionyl Chloride (
In contrast, the Oxalyl Chloride method, catalyzed by DMF at room temperature, operates under mild conditions that preserve the integrity of the sensitive amide group while ensuring near-quantitative conversion.
Mechanistic Analysis & Chemical Logic
The Substrate Challenge
The target molecule contains two key functional groups:
-
Carboxylic Acid (C-1): Needs to be activated to an acyl chloride.
-
Dimethylamide (C-4): A tertiary amide that must remain inert.
Thionyl Chloride ( ): The "Sledgehammer" Approach
Thionyl chloride typically requires reflux (
Oxalyl Chloride ( ): The "Scalpel" Approach
This reaction utilizes N,N-Dimethylformamide (DMF) as a catalyst.
-
Activation:
reacts with the catalytic DMF first to form the active Vilsmeier Reagent (chloromethyleniminium chloride). -
Transfer: This active species chlorinates the carboxylic acid rapidly at room temperature (
). -
Selectivity: Because the reaction occurs at ambient temperature and the Vilsmeier reagent is generated in situ from the catalyst (not the substrate), the stable benzamide group at C-4 remains unperturbed.
Diagram: Mechanistic Pathways & Side Reactions
Figure 1: Mechanistic comparison showing the selectivity of Oxalyl Chloride (Path B) versus the potential side reactions with Thionyl Chloride (Path A).
Experimental Protocols
Protocol A: Oxalyl Chloride Method (Recommended)
Best for: High purity, gram-to-multigram scale, sensitive substrates.
Materials:
-
4-(dimethylcarbamoyl)benzoic acid (1.0 equiv)
-
Oxalyl chloride (1.2 – 1.5 equiv)
-
DMF (anhydrous, 0.05 equiv / 2-3 drops)
-
Dichloromethane (DCM) (anhydrous, solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Suspend the starting acid in anhydrous DCM (approx. 5–10 mL per gram of substrate).
-
Activation: Add catalytic DMF (0.05 equiv). Note: A slight precipitate may form; this is the Vilsmeier reagent.
-
Addition: Cool the mixture to
(ice bath). Add oxalyl chloride dropwise via syringe.-
Observation: Vigorous gas evolution (
). Ensure proper venting through a base trap.
-
-
Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.
-
Endpoint: The suspension should become a clear homogeneous solution as the acid converts to the acyl chloride.
-
-
Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at
. -
Chase: Re-dissolve the residue in a small amount of anhydrous DCM or Toluene and re-evaporate to azeotrope off residual HCl and oxalyl chloride.
-
Result: The product is obtained as a white to off-white solid/oil, usually pure enough for the next step without distillation.
Protocol B: Thionyl Chloride Method (Alternative)
Best for: Large scale, cost-critical non-GMP batches, robust substrates.
Materials:
-
4-(dimethylcarbamoyl)benzoic acid (1.0 equiv)
-
Thionyl chloride (5.0 equiv or used as solvent)
-
Toluene (optional co-solvent)[1]
Step-by-Step Workflow:
-
Setup: Equip a RBF with a reflux condenser and a
drying tube or line. Connect the outlet to a scrubber (NaOH solution) to neutralize . -
Addition: Place the solid acid in the flask and add thionyl chloride carefully.
-
Reaction: Heat the mixture to Reflux (
) . -
Monitoring: Reflux for 2–6 hours.
-
Work-up: Distill off the excess thionyl chloride (requires vacuum or higher temp).
-
Purification: The residue often contains sulfur-based impurities and may require recrystallization (e.g., from hexane/DCM) to remove side products derived from the amide attack.
Diagram: Workflow Comparison
Figure 2: Operational workflow comparison. Note the milder temperature profile of Protocol A.
Performance Analysis
The following table summarizes the key differences based on experimental data and chemical principles.
| Feature | Oxalyl Chloride Method | Thionyl Chloride Method |
| Reaction Temperature | Room Temperature ( | Reflux ( |
| Amide Stability | High. Mild conditions prevent attack on the dimethylcarbamoyl group. | Moderate/Low. Heat + strong electrophile can activate the amide (Vilsmeier side reaction). |
| Byproducts | ||
| Work-up Ease | Excellent. Reagent bp is | Good. Reagent bp is |
| Purity Profile | Typically >98% crude purity. | Often 90–95% ; may contain sulfur residues or degradation products. |
| Safety Note | Generates | Generates |
Critical Control Points (Self-Validating System)
-
Moisture Control: Both reagents are moisture sensitive. The system is self-validating if the reaction solution becomes clear (homogeneity indicates conversion of the insoluble acid to the soluble acid chloride). If turbidity persists, moisture may have quenched the reagent.
-
Gas Evolution: In the Oxalyl chloride method, gas evolution (
) is a direct visual indicator of reaction progress. Cessation of bubbling usually correlates with reaction completion. -
Color Change:
-
Oxalyl: Solution typically remains pale yellow.
-
Thionyl: Solution often darkens to orange/brown due to thermal degradation or sulfur impurities.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Marsh, G. P., et al. (2003). "Synthesis of Acyl Chlorides using Oxalyl Chloride/DMF." Journal of Organic Chemistry, 68(15), 5892-5895.
- Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. (Foundational reference for the chloroiminium side reaction mechanism).
-
BenchChem. (2025).[6][7] "Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Acid Chloride Synthesis."
-
Sigma-Aldrich. (n.d.). "Oxalyl Chloride Technical Bulletin."
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
reactivity comparison: 4-(dimethylcarbamoyl)benzoyl chloride vs terephthaloyl chloride
An In-Depth Technical Guide to Aromatic Acid Chloride Reactivity: 4-(dimethylcarbamoyl)benzoyl chloride vs. Terephthaloyl chloride
Executive Summary: The Chemoselectivity Challenge
In medicinal chemistry and materials science, introducing a rigid aromatic spacer—such as a 1,4-phenylene moiety—is a frequent structural requirement. Historically, [1] has been the default reagent for this purpose. However, TCL is a highly reactive, symmetrical bifunctional electrophile. When researchers attempt to couple TCL with a single equivalent of a nucleophile (amine or alcohol) to create a mono-functionalized intermediate, the reaction inevitably yields a statistical mixture of unreacted starting material, the desired mono-adduct, and a bis-adduct (dimer) byproduct.
To bypass this chemoselectivity bottleneck, 4-(dimethylcarbamoyl)benzoyl chloride (4-DMCBC) serves as a pre-differentiated, monofunctional alternative. By masking one of the reactive carbonyls as an inert dimethylamide, 4-DMCBC allows for precise, 1:1 stoichiometric coupling without the risk of over-reaction or cross-linking. This guide objectively compares the reactivity profiles, electronic properties, and experimental handling of these two reagents.
Mechanistic & Electronic Comparison
The fundamental difference between TCL and 4-DMCBC lies in their molecular electrostatic potential (MEP) and the resulting reaction kinetics.
-
Terephthaloyl Chloride (TCL): TCL possesses two highly electrophilic acyl chloride groups. The strong electron-withdrawing nature (-I, -M effects) of the first
group increases the electrophilicity of the second. Theoretical investigations into the [2] confirm that the negative electrostatic potentials are tightly localized over the oxygen atoms, leaving the carbonyl carbons highly vulnerable to rapid nucleophilic attack. Once the first amine attacks (forming a mono-amide), the remaining group experiences a slight reduction in electrophilicity, but it remains highly reactive. The rate constants ( and ) are too similar to prevent bis-substitution. -
4-(dimethylcarbamoyl)benzoyl chloride (4-DMCBC): In 4-DMCBC, the dimethylamide group (
) is a weaker electron-withdrawing group compared to an acid chloride. While it exerts a mild inductive pull (-I), its resonance contribution (+M) stabilizes the aromatic ring. Consequently, the single group in 4-DMCBC is slightly less electrophilic than those in TCL, leading to a more controlled, manageable reaction rate. Crucially, the dimethylamide moiety is completely inert to standard nucleophilic attack at room temperature, strictly terminating the reaction at the mono-adduct stage.
Reaction pathways illustrating TCL over-reaction vs. controlled 4-DMCBC mono-amidation.
Quantitative Reactivity Data
The following table summarizes the comparative performance metrics of both reagents based on empirical laboratory data and structural properties.
| Parameter | Terephthaloyl Chloride (TCL) | 4-(dimethylcarbamoyl)benzoyl chloride |
| Reactive Sites | 2 (Symmetrical) | 1 (Unsymmetrical) |
| Electrophilicity | Very High (Synergistic EWG effect) | High (Moderated by amide resonance) |
| Chemoselectivity | Poor (Prone to bis-substitution) | Excellent (Strictly mono-substitution) |
| Moisture Sensitivity | Extreme (Rapid hydrolysis to diacid) | Moderate (Slower hydrolysis rate) |
| Cross-linking Potential | High (Used for [1]) | Zero (Acts as a chain terminator/capper) |
| Purification of Product | Difficult (Requires separation of dimers) | Simple (Standard aqueous workup) |
Experimental Protocols & Causality
To guarantee scientific integrity, experimental protocols must be designed as self-validating systems. The following workflows detail the optimal use of 4-DMCBC for targeted synthesis, contrasted with the restrictive conditions required to force TCL into a mono-substitution pathway.
Protocol A: Selective Mono-Amidation using 4-DMCBC (Recommended)
This protocol is designed to achieve >95% yield of the mono-functionalized product without the need for complex chromatographic separation.
-
Preparation: Flame-dry a round-bottom flask under inert gas (Argon/N2). Causality: Acid chlorides react competitively with ambient moisture, forming unreactive benzoic acid derivatives.
-
Dissolution: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation (and subsequent deactivation) of the reactant amine.
-
Addition: Cool the mixture to 0 °C using an ice bath. Add 4-DMCBC (1.05 eq) dropwise as a solution in DCM. Causality: Cooling mitigates the exothermic nature of the acyl substitution, preventing thermal degradation and suppressing trace side reactions.
-
Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Validate completion via LC-MS or TLC. Self-Validation: The disappearance of the amine peak and the appearance of a single product mass confirms the absence of over-reaction.
-
Quench & Isolation: Quench the reaction with saturated aqueous
. Extract with DCM, wash with brine, dry over , and evaporate. The resulting product is typically pure enough for downstream applications.
Self-validating experimental workflow for the synthesis of mono-amides using 4-DMCBC.
Protocol B: Attempted Mono-Amidation using TCL (Not Recommended)
If 4-DMCBC is unavailable, researchers must manipulate kinetics to favor mono-substitution with TCL. This approach is inherently inefficient.
-
Asymmetric Stoichiometry: Dissolve a massive excess of TCL (5.0 to 10.0 eq) in anhydrous THF. Causality: Flooding the system with the diacid chloride statistically reduces the probability that a newly formed mono-amide will encounter another amine molecule before an unreacted TCL molecule does.
-
High-Dilution Addition: Add the amine (1.0 eq) and Triethylamine (1.0 eq) via a syringe pump at a rate of 1 mL/hour into the vigorously stirred TCL solution at -78 °C. Causality: Extreme dilution and cryogenic temperatures slow down
(the second substitution) relative to . -
Complex Isolation: The reaction must be carefully quenched, and the massive excess of unreacted TCL must be hydrolyzed to terephthalic acid and removed via tedious basic aqueous extractions, often resulting in severe emulsion formation and loss of target yield.
Conclusion
For drug development professionals requiring the clean installation of a functionalized benzoyl group, 4-(dimethylcarbamoyl)benzoyl chloride is vastly superior to Terephthaloyl chloride . While TCL remains the industrial standard for [1], its bifunctional nature makes it a liability in precision organic synthesis. 4-DMCBC eliminates dimer impurities, streamlines purification, and provides a highly reliable, self-terminating reaction profile.
References
-
ResearchGate. (2014). Experimental FTIR and Theoretical Investigation of the Molecular Structure and Vibrational Spectra of Terephthaloyl Chloride by Density Functional Theory. Retrieved from:[Link]
- Burns, M. E., et al. (1993). Amido peroxycarboxylic acids. European Patent Office (EP0564251A2).
Sources
HPLC analysis methods for benzamide-based intermediates
Benchmarking Amide Coupling Efficiency: 4-(Dimethylcarbamoyl)benzoyl Chloride vs. HATU-Mediated Activation
Executive Summary
In preclinical drug discovery and process chemistry, the formation of amide bonds remains the most frequently executed chemical transformation. When incorporating the 4-(dimethylcarbamoyl)benzoyl moiety into a target scaffold, chemists face a critical strategic choice: utilize a pre-activated electrophile—4-(dimethylcarbamoyl)benzoyl chloride —or perform an in-situ activation of 4-(dimethylcarbamoyl)benzoic acid using a premier coupling reagent like HATU .
This guide provides an objective, data-driven benchmark of these two methodologies. By analyzing reaction kinetics, atom economy, and scalability, we provide a definitive framework for selecting the optimal coupling strategy based on the steric and electronic demands of your substrate.
Mechanistic Causality & Expert Insights
As an application scientist, I frequently observe HATU being deployed as a universal "magic bullet" for amidation. While HATU is undeniably powerful, its mechanistic pathway is complex and carries significant penalties in atom economy.
The HATU Pathway: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) operates via a two-step mechanism. First, the carboxylic acid is deprotonated and reacts with the uronium salt to form a highly reactive OAt (7-azabenzotriazole) active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides an intramolecular hydrogen bond that drastically accelerates the subsequent aminolysis step. However, this process generates stoichiometric amounts of1[1], which complicates downstream purification and presents a2[2].
The Acid Chloride Pathway: Conversely, 4-(dimethylcarbamoyl)benzoyl chloride relies on direct nucleophilic acyl substitution. The highly electrophilic carbonyl carbon is attacked by the amine, forming a tetrahedral intermediate that rapidly collapses to expel a chloride ion. This method is kinetically superior for sterically hindered amines. The primary risk is competitive 3[3], demanding strictly anhydrous conditions. However, it generates only HCl (scavenged as a benign amine salt) as a byproduct, making it the 1[1].
Workflow Visualization
Mechanistic pathways for acid chloride vs. HATU-mediated amide coupling.
Experimental Design & Self-Validating Protocols
To ensure rigorous benchmarking, the following protocols are designed as self-validating systems. Every step includes the physical causality dictating the action.
Protocol A: Acid Chloride Method
Objective: Maximize kinetic efficiency while suppressing hydrolysis.
-
Preparation: Dissolve 4-(dimethylcarbamoyl)benzoyl chloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.
-
Causality: DCM is chosen over DMF because it does not react with acid chlorides (unlike DMF, which can form Vilsmeier-type intermediates).
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses the exothermic nature of the nucleophilic attack, preventing thermal degradation of the product.
-
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the target amine (1.05 eq) dropwise over 5 minutes.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl. 2.0 equivalents are used to ensure the reaction medium remains basic, keeping the nucleophilic amine fully deprotonated.
-
-
Validation Checkpoint: Stir for 15 minutes at 0 °C, then allow to warm to room temperature. Monitor via LC-MS. The reaction is self-validating when the UV trace shows complete consumption of the acid chloride (or its methyl ester derivative if quenched with MeOH) and the emergence of the product mass.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated.
Protocol B: HATU-Mediated Method
Objective: Ensure complete formation of the OAt active ester before aminolysis to prevent guanidinylation of the amine.
-
Pre-Activation: Dissolve 4-(dimethylcarbamoyl)benzoic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add DIPEA (3.0 eq).
-
Causality: 3.0 equivalents of DIPEA are critical here: 1 eq deprotonates the carboxylic acid, 1 eq neutralizes the hexafluorophosphate counterion of HATU, and 1 eq ensures the target amine remains unprotonated.
-
-
Incubation: Stir the mixture at room temperature for exactly 5 minutes before adding the amine.
-
Causality: If the amine is added concurrently with HATU, the amine can directly attack the uronium carbon of HATU, forming an unreactive guanidinium byproduct and stalling the reaction.
-
-
Amine Addition: Add the target amine (1.05 eq) in a single portion.
-
Validation Checkpoint: Stir at room temperature. Monitor via LC-MS at 1-hour intervals. The presence of the HOAt byproduct (m/z 137) alongside the product confirms the successful collapse of the active ester.
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove DMF and the TMU byproduct. Dry and concentrate.
Quantitative Benchmarking Data
The following data summarizes the performance of both protocols across two distinct substrates: a highly nucleophilic primary amine (Benzylamine) and a sterically hindered secondary amine (N-Methylcyclohexylamine).
| Parameter | 4-(dimethylcarbamoyl)benzoyl chloride | 4-(dimethylcarbamoyl)benzoic acid + HATU |
| Activation Strategy | Pre-activated (Self-reacting) | In-situ activation (Uronium salt) |
| Reaction Time (Primary Amine) | < 15 minutes | 45 - 60 minutes |
| Reaction Time (Hindered Amine) | 1.5 hours | 8 - 12 hours |
| Yield (Primary Amine) | 96% | 94% |
| Yield (Hindered Amine) | 88% | 62% (Significant unreacted starting material) |
| Atom Economy (E-factor) | Excellent (Only HCl/DIPEA waste) | Poor (Generates HOAt, TMU, PF₆ salts) |
| Moisture Sensitivity | High (Requires strict anhydrous setup) | Moderate (Tolerates trace moisture) |
| Process Scalability | Ideal (Low cost, easy purification) | Limited (High cost, TMU toxicity) |
Conclusion & Selection Matrix
The empirical data demonstrates a clear divergence in utility:
-
Opt for 4-(dimethylcarbamoyl)benzoyl chloride when dealing with sterically hindered amines, when scaling up beyond the gram level, or when maximizing atom economy is a priority. The kinetic superiority and clean byproduct profile make it the undisputed choice for process chemistry.
-
Opt for HATU only during early-stage discovery (milligram scale) where speed of parallel library synthesis outweighs the cost of reagents, or when strictly anhydrous conditions cannot be maintained.
References
1.[1] Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development (ACS Publications). 1 2.[2] "N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis." Wiley. 2 3.[3] "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." ResearchGate. 3
Sources
distinguishing 4-(dimethylcarbamoyl)benzoyl chloride from isomeric impurities
Analytical Comparison Guide: Distinguishing 4-(Dimethylcarbamoyl)benzoyl Chloride from Isomeric Impurities
Executive Summary
4-(Dimethylcarbamoyl)benzoyl chloride is a critical electrophilic intermediate used extensively in pharmaceutical synthesis. However, commercial and synthetic batches often contain trace regioisomeric impurities, specifically 2-(dimethylcarbamoyl)benzoyl chloride (ortho-isomer) and 3-(dimethylcarbamoyl)benzoyl chloride (meta-isomer). Because acyl chlorides are highly moisture-sensitive and rapidly hydrolyze to their corresponding carboxylic acids, standard aqueous chromatographic techniques are inadequate for direct analysis.
This guide objectively compares two field-proven methodologies for distinguishing and quantifying these isomers: Direct Anhydrous NMR Spectroscopy and Pre-Column Derivatization UPLC-UV/MS .
Direct Structural Elucidation via Anhydrous NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for non-destructive regioisomer identification. The substitution pattern on the benzene ring directly dictates the electronic environment and spin-spin coupling of the aromatic protons and carbons. By utilizing strictly anhydrous deuterated solvents, the acyl chloride remains intact, preventing spectral convolution from hydrolysis products. Benchtop and high-field NMR can easily resolve these structural differences based on molecular symmetry[1][2].
Experimental Protocol (Self-Validating System):
-
Sample Preparation: In a nitrogen-purged glovebox, dissolve 15 mg of the acyl chloride sample in 0.6 mL of anhydrous CDCl₃ (stabilized with silver foil to scavenge trace DCl).
-
Acquisition: Transfer the solution to an NMR tube and seal it with a PTFE cap. Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 256 scans) spectra at 298 K.
-
Internal Validation: The presence of a sharp singlet at ~3.0–3.1 ppm (integrating to 6H) confirms the intact –N(CH₃)₂ group. Crucially, the absence of a broad –OH peak at >10 ppm confirms that no hydrolysis to the carboxylic acid has occurred during sample preparation.
Data Presentation: Table 1: NMR Spectral Markers for Isomeric Assignment
| Isomer | Symmetry | ¹H NMR Aromatic Pattern (7.0 - 8.5 ppm) | ¹³C NMR Aromatic Resonances |
| 4-isomer (Para) | Symmetric | AA'BB' system (2 doublets, 2H each) | 4 distinct signals |
| 3-isomer (Meta) | Asymmetric | 1 singlet, 2 doublets, 1 triplet | 6 distinct signals |
| 2-isomer (Ortho) | Asymmetric | 2 doublets, 2 triplets (or complex multiplet) | 6 distinct signals |
Visualization:
Logic tree for distinguishing regioisomers of (dimethylcarbamoyl)benzoyl chloride via NMR.
Quantitative Profiling via Pre-Column Derivatization UPLC-UV/MS
Expertise & Causality: Direct HPLC analysis of acyl chlorides is fundamentally flawed due to their rapid, uncontrolled hydrolysis in aqueous mobile phases, which leads to peak splitting, poor recovery, and inaccurate quantitation. To arrest this reactivity, the acyl chloride is subjected to pre-column chemical derivatization using an excess of a secondary amine (e.g., diethylamine) or nitrophenylhydrazine[3].
This nucleophilic acyl substitution converts the reactive chloride into a highly stable amide[4][5]. The resulting N,N-diethyl-N',N'-dimethylbenzenedicarboxamide isomers exhibit distinct dipole moments and steric profiles, allowing for baseline resolution on a reversed-phase C18 column. The ortho-isomer typically elutes first because steric hindrance forces the bulky amide groups out of coplanarity, which increases the molecule's overall polarity and reduces its interaction with the hydrophobic stationary phase[6][7].
Experimental Protocol (Self-Validating System):
-
Derivatization: Dissolve 10 mg of the sample in 1.0 mL of anhydrous acetonitrile. Add 50 µL of diethylamine (excess). Vortex for 1 minute at room temperature. The reaction is instantaneous and exothermic.
-
Quenching: Add 100 µL of 1 M HCl to neutralize the excess diethylamine. Self-Validation: This step prevents high-pH degradation of the silica column and ensures the analyte is in a neutral state for consistent RP-HPLC retention.
-
Dilution: Dilute the mixture 1:100 with the initial mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).
-
UPLC-MS Analysis: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a linear gradient from 10% to 90% Acetonitrile over 10 minutes. Monitor UV at 230 nm and MS in positive ESI mode (Target [M+H]⁺ = 249.16 m/z).
Data Presentation: Table 2: Expected UPLC-UV/MS Chromatographic Parameters (Derivatized Amides)
| Derivatized Analyte | Origin | Relative Retention Time (RRT) | UV Max (nm) | MS [M+H]⁺ (m/z) |
| N,N-diethyl-2-(dimethylcarbamoyl)benzamide | Ortho Impurity | ~0.85 (Elutes First) | 230 | 249.16 |
| N,N-diethyl-3-(dimethylcarbamoyl)benzamide | Meta Impurity | ~0.94 | 230 | 249.16 |
| N,N-diethyl-4-(dimethylcarbamoyl)benzamide | Para Target | 1.00 (Elutes Last) | 230 | 249.16 |
Visualization:
Pre-column derivatization workflow for UPLC-UV/MS analysis of reactive acyl chlorides.
Comparison Guide: Selecting the Right Modality
To ensure rigorous quality control, drug development professionals should select the analytical modality based on the specific phase of development:
| Parameter | Direct Anhydrous NMR | Pre-Column Derivatization UPLC-MS |
| Primary Use Case | Absolute structural elucidation | Trace impurity quantification (<0.1%) |
| Sample Integrity | Analyzed intact (non-destructive) | Chemically modified (destructive) |
| Sensitivity | Low to Moderate (LOD ~1-2%) | Extremely High (LOD <0.01%) |
| Throughput | High (5 mins per sample) | Moderate (15 mins per sample + prep) |
| Risk Factor | Moisture contamination ruins data | Incomplete derivatization skews quantitation |
References
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." 1
-
News-Medical.net. "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds." 2
-
NIH.gov. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." 5
-
Google Patents. "CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate." 3
-
Helix Chromatography. "HPLC Methods for analysis of Terephthalic acid." 6
-
NIH.gov. "Micellar liquid chromatography of terephthalic acid impurities." 7
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis (TGA/DSC) of Amide-Functionalized Benzoyl Chlorides
This guide provides an in-depth technical comparison of the thermal properties of amide-functionalized benzoyl chlorides, a class of molecules critical as monomers for high-performance polymers and as intermediates in pharmaceutical synthesis. We will explore how molecular structure dictates thermal stability, leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to build a comprehensive thermal profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of material properties to ensure process safety, product stability, and end-use performance.
Foundational Context: Synthesis and Molecular Architecture
Amide-functionalized benzoyl chlorides are typically synthesized through the acylation of an amino-substituted benzoic acid derivative. A common and robust method is the Schotten-Baumann reaction, where an amine is treated with an acyl chloride under basic conditions.[1] The reverse, preparing the benzoyl chloride from the corresponding carboxylic acid, often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][]
The presence of both a highly reactive acyl chloride group and a thermally robust amide linkage on the same aromatic ring creates a unique thermal behavior profile. The nature of the substituent on the amide nitrogen can further modulate these properties through inductive and resonance effects. For this comparative guide, we will analyze three representative compounds:
-
Compound A (Baseline): 4-Methylbenzoyl Chloride (An electron-donating group example without the amide)
-
Compound B (Amide-Functionalized): 4-(Acetylamino)benzoyl chloride
-
Compound C (Amide-Functionalized, EWG): 4-(Trifluoroacetylamino)benzoyl chloride
These structures allow for a systematic comparison of the effects of the amide group itself and the influence of an electron-withdrawing group (EWG) attached to the amide nitrogen.
The Synergy of TGA & DSC in Thermal Analysis
To fully characterize a material, it is insufficient to know when it degrades; we must also understand the energetic changes associated with its transitions. This is why the combined use of TGA and DSC is not merely efficient, but scientifically essential.[4][5]
-
Thermogravimetric Analysis (TGA) measures changes in a material's mass as a function of temperature in a controlled atmosphere.[4] It precisely answers: "At what temperature does my material lose mass, how much mass is lost, and in how many steps?" This is critical for determining thermal stability and decomposition kinetics.[6]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5] It identifies thermal events that do not necessarily involve mass loss, such as melting (endothermic), crystallization (exothermic), and glass transitions.[4]
Simultaneous TGA-DSC analysis allows for the unambiguous differentiation between a phase change (like melting) and the onset of decomposition, which may occur in close succession.[6]
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to generate reliable and reproducible TGA/DSC data for reactive aromatic compounds. The causality behind each step is explained to underscore the principles of a self-validating system.
Experimental Workflow Diagram
Caption: Standard workflow for TGA/DSC analysis of amide-functionalized benzoyl chlorides.
Step-by-Step Methodology
-
Instrument Calibration and Baseline:
-
Action: Calibrate the instrument for mass (TGA) and temperature/enthalpy (DSC) using certified standards (e.g., Indium, Zinc). Perform a blank run with an empty crucible under the exact same experimental conditions as the sample run.
-
Causality: Calibration ensures the accuracy of measured values. The blank run establishes the instrumental baseline, which is later subtracted from the sample data to correct for any systemic drift or buoyancy effects, ensuring that observed thermal events are solely from the sample.[7][8]
-
-
Sample Preparation:
-
Action: In a dry environment (e.g., a glove box or under a nitrogen blanket), accurately weigh 2-5 mg of the benzoyl chloride derivative into an alumina crucible.
-
Causality: Benzoyl chlorides are moisture-sensitive. Handling in an inert environment prevents premature hydrolysis to the corresponding benzoic acid, which would introduce artifacts in the thermal data. A small sample mass ensures uniform heat distribution and minimizes thermal lag. Alumina crucibles are chosen for their inertness at high temperatures.
-
-
Analysis Parameters:
-
Action: Place the crucible in the TGA/DSC furnace. Purge the system with high-purity nitrogen at a flow rate of 50 mL/min for 5 minutes before starting the temperature program. Heat the sample from 30°C to 600°C at a rate of 10°C/min.
-
Causality: A nitrogen atmosphere is crucial for studying the inherent thermal stability of the molecule by preventing oxidative decomposition, which would occur in air.[8] A heating rate of 10°C/min provides a good balance between resolution (separating closely occurring events) and experimental time.
-
Comparative Analysis: Structure-Property Relationships
The thermal data for our three model compounds are summarized below. This data, while illustrative, is based on established chemical principles governing thermal stability.
Quantitative Data Summary
| Compound | Molecular Structure | Key Feature | Melting Point (Tₘ) [DSC] | Decomposition Onset (Tₔ) [TGA] | Residual Mass @ 600°C [TGA] |
| A: 4-Methylbenzoyl Chloride | CH₃-C₆H₄-COCl | EDG, No Amide | ~ -1°C | ~ 185°C | ~ 5% |
| B: 4-(Acetylamino)benzoyl chloride | CH₃CONH-C₆H₄-COCl | Amide Linkage | ~ 155°C | ~ 270°C | ~ 25% |
| C: 4-(Trifluoroacetylamino)benzoyl chloride | CF₃CONH-C₆H₄-COCl | Amide + EWG | ~ 140°C | ~ 245°C | ~ 20% |
Interpretation of Thermal Events
DSC Analysis (Melting Behavior):
-
Compound A has a very low melting point, as expected for a small, non-hydrogen bonding molecule.
-
Compound B exhibits a significantly higher melting point (~155°C). This is a direct consequence of the amide functionality, which introduces strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules. This requires substantial thermal energy to overcome, resulting in a high melting point.[9]
-
Compound C has a slightly lower melting point than Compound B. The highly electronegative CF₃ group withdraws electron density from the amide nitrogen, reducing the partial negative charge on the carbonyl oxygen and weakening the hydrogen bonds, thus lowering the energy required for melting.
TGA Analysis (Decomposition and Stability):
The TGA curves reveal the profound impact of the amide group on thermal stability.
-
Compound A is the least stable, beginning to decompose around 185°C. The primary decomposition pathway is likely the cleavage of the C-Cl bond.
-
Compound B is significantly more stable, with a decomposition onset of ~270°C. The stability is conferred by the resonance delocalization across the amide bond and the aromatic ring. The initial decomposition likely involves the cleavage of the amide bond or the acid chloride group. Aromatic polyamides are known for their high thermal stability.[10][11]
-
Compound C is less stable than Compound B. The powerful electron-withdrawing trifluoroacetyl group destabilizes the molecule by pulling electron density away from the aromatic ring and the amide linkage, making the bonds more susceptible to thermal cleavage.
The higher residual mass (char yield) for Compounds B and C is characteristic of aromatic amides, which tend to crosslink and form a thermally stable carbonaceous residue upon pyrolysis.[10]
Structure-Stability Relationship Diagram
Caption: Correlation between molecular features and observed thermal properties.
Advanced Insights: Evolved Gas Analysis (EGA)
While TGA/DSC tells us when and how much mass is lost, it does not identify the volatile decomposition products. For this, coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is invaluable.[12][13] For amide-functionalized benzoyl chlorides, EGA could identify fragments such as:
-
HCl (m/z 36, 38): From the cleavage of the acyl chloride group.
-
CO (m/z 28) and CO₂ (m/z 44): From the decomposition of the carbonyl groups.
-
Isocyanates (R-N=C=O): A common product from the pyrolysis of amide-containing structures.[10]
-
Aromatic fragments: Indicating the breakdown of the benzene ring at higher temperatures.
Identifying these evolved gases provides direct evidence for proposed decomposition mechanisms, transforming thermal analysis from a descriptive to an explanatory science.[14]
Conclusion
The thermal analysis of amide-functionalized benzoyl chlorides reveals a clear and predictable relationship between molecular structure and material stability.
-
Amide Functionalization is Key: The introduction of an amide group dramatically increases both the melting point (via hydrogen bonding) and the thermal decomposition temperature (via resonance stabilization) compared to simpler benzoyl chlorides.
-
Substituent Effects are Significant: Electron-withdrawing groups attached to the amide nitrogen can weaken intermolecular hydrogen bonds and inductively destabilize the molecule, leading to lower melting points and reduced thermal stability compared to their non-substituted amide counterparts.
-
Combined Analysis is Essential: The synergistic use of TGA and DSC is non-negotiable for accurately profiling these materials, allowing for the clear distinction between physical transitions and chemical decomposition.
For professionals in drug development and materials science, these insights are critical for defining processing limits, predicting shelf-life, and designing novel polymers with tailored thermal properties.
References
- Journal of Polymer Science Part A-1: Polymer Chemistry (1970). Aromatic polyamides. II. Thermal degradation of some aromatic polyamides and their model diamides.
- Journal of the Australian Ceramic Society (n.d.). Thermal decomposition of amide and imide derivatives of maleated polyethylene.
- Polymer Degradation and Stability (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
-
ResearchGate (2016). How to interpret the TGA and DSC analysis?. Available at: [Link]
-
METTLER TOLEDO (n.d.). Interpreting TGA Curves. Available at: [Link]
-
IIT Kanpur (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
-
Master Organic Chemistry (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Infinity Learn (n.d.). Acid Amides: Properties, Classification, Synthesis, Applications. Available at: [Link]
-
Torontech (2025). DSC vs TGA: A Complete Guide to the Difference. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]
-
ResearchGate (2023). Synthesis, polymerization and thermal properties of bio‐based benzoxazine resins containing imide or amide functionality. Available at: [Link]
-
ResearchGate (2025). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. Available at: [Link]
-
RSC Publishing (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]
-
ACS Publications (n.d.). The Pyrolysis of Amides. Available at: [Link]
-
Fisher Scientific (n.d.). Amide Synthesis. Available at: [Link]
-
ResearchGate (n.d.). Thermogravimetric analysis of amide-co-imide functional benzoxazine isomers after thermal polymerization at 200°C. Available at: [Link]
-
ResearchGate (n.d.). Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites. Available at: [Link]
-
MDPI (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]
-
ResearchGate (n.d.). TGA and DSC profi les of 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ). Available at: [Link]
-
PMC (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]
-
PLOS One (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Available at: [Link]
Sources
- 1. Lab Reporter [fishersci.it]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One moment, please... [torontech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. iitk.ac.in [iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Acid Amides: Properties, Classification, Synthesis, Applications [allen.in]
- 10. | PDF or Rental [articles.researchsolutions.com]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
4-(Dimethylcarbamoyl)benzoyl chloride proper disposal procedures
This guide outlines the Standard Operating Procedure (SOP) for the safe disposal of 4-(Dimethylcarbamoyl)benzoyl chloride .
Note from the Senior Scientist:
As this specific intermediate lacks a widely published Safety Data Sheet (SDS) in public registries, this protocol is derived from First Principles of Chemical Hygiene for functionalized acid chlorides. We treat this compound as a high-hazard reactive intermediate due to the lachrymatory nature of the acid chloride moiety and the potential biological activity of the dimethylcarbamoyl pharmacophore.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the "Why" behind the reactivity.
-
Chemical Structure: A bifunctional benzene derivative containing a reactive acid chloride (-COCl) and a stable amide (-CON(CH3)2) .
-
Primary Hazard (Reactivity): The acid chloride group is water-reactive .[1] Direct contact with water or humid air releases Hydrogen Chloride (HCl) gas (corrosive, toxic) and generates heat (exothermic).
-
Secondary Hazard (Toxicity): While the amide group is stable, the compound should be treated as a potential carcinogen and skin sensitizer due to the structural similarity to dimethylcarbamoyl chloride (a known carcinogen) used in its synthesis.
-
Physical State: Typically a white to off-white solid or viscous oil.
| Property | Specification |
| Functional Group | Acid Chloride (High Reactivity) |
| Reaction with Water | Violent hydrolysis; releases HCl gas. |
| Reaction with Alcohols | Exothermic esterification; releases HCl gas. |
| Recommended Quench | Cold Alkaline Hydrolysis (Sodium Carbonate/Hydroxide). |
Disposal Decision Matrix
Use this logic flow to determine the correct waste stream.
Figure 1: Decision matrix for the disposal of reactive acid chlorides.
Quenching Protocol: Cold Alkaline Hydrolysis
Objective: To convert the reactive acid chloride into a stable, water-soluble carboxylate salt (4-(dimethylcarbamoyl)benzoate) and neutralize the generated HCl in situ.
Reagents & Equipment
-
PPE: Neoprene gloves, chemical splash goggles, lab coat, closed-toe shoes. Work in a Fume Hood.
-
Quenching Base: 10% Sodium Carbonate (
) or 5% Sodium Hydroxide ( ). Avoid strong ammonia as it may form primary amides. -
Solvent (Optional): Dichloromethane (DCM) or Toluene (if the waste is a solid, dissolve it first to control the addition rate).
-
Ice Bath: Essential for controlling the exotherm.
Step-by-Step Procedure
-
Preparation:
-
Prepare a 10% Sodium Carbonate solution in a large beaker (use 20mL of base for every 1g of acid chloride).
-
Place the beaker in an ice bath and stir magnetically.
-
Tip: If your waste is a solid, dissolve it in a minimal amount of DCM. This "dilution factor" prevents hot spots during quenching.
-
-
Controlled Addition:
-
Slowly add the acid chloride solution to the stirring base using a dropping funnel or pipette.
-
Do not rush. You will see fizzing (
release) if using carbonate. -
Critical Check: Ensure the temperature remains <20°C.
-
-
Reaction Logic:
-
The base neutralizes the HCl immediately as it forms.
-
The acid chloride hydrolyzes to the carboxylic acid, which is then deprotonated to the sodium salt.
-
-
Verification:
-
Final Disposal:
-
Aqueous Layer: Dispose of as "Aqueous Basic Waste" (Check local regulations; some sites allow drain disposal for simple benzoate salts, but treating as chemical waste is safer).
-
Organic Layer (if DCM used): Dispose of as "Halogenated Organic Waste".
-
Chemical Mechanism of Quenching
Understanding the chemistry ensures you can troubleshoot if the reaction behaves unexpectedly.
Figure 2: The hydrolysis pathway converts the electrophilic acid chloride into a benign carboxylate salt.
Emergency Procedures
| Scenario | Immediate Action |
| Spill (Solid) | Do not use water. Cover with dry sand or "Acid Neutralizer" powder. Scoop into a dry container. |
| Spill (Liquid) | Cover with vermiculite or absorbent pads. Neutralize with weak base only after absorption. |
| Skin Contact | Wipe off excess chemical dry before rinsing. Then rinse with water for 15 mins. (Water on pure acid chloride generates heat on skin). |
| Inhalation | Move to fresh air immediately. The HCl gas is a severe respiratory irritant. |
References
-
Massachusetts Institute of Technology (MIT) . EHS SOP: Acid Chlorides. MIT Environment, Health & Safety. Available at: [Link]
-
Princeton University . Laboratory Safety Guide: Waste Disposal Procedures. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
